molecular formula C12H15NO5 B7942733 Tert-butyl 2-(4-nitrophenoxy)acetate

Tert-butyl 2-(4-nitrophenoxy)acetate

Cat. No.: B7942733
M. Wt: 253.25 g/mol
InChI Key: ASMSZGIOBJIOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-nitrophenoxy)acetate ( 20768-14-3) is a chemical reagent with the molecular formula C 12 H 15 NO 5 and a molecular weight of 253.25 g/mol . This compound is synthesized for biochemical research, specifically for the evaluation of its biopotency as an urease enzyme inhibitor . Its well-defined crystalline structure makes it a valuable subject for crystallographic studies . The molecule features a nitrophenoxy group that is approximately planar and forms a distinct angle of 84.8(1)° with the –CH 2 –C(=O)–O–C fragment . In its solid state, the crystal packing is stabilized by π–π stacking interactions between the parallel benzene rings of adjacent molecules, with a centroid-centroid distance of 3.6806 (10) Å, alongside weak intermolecular C—H⋯O hydrogen bonds . The synthesis typically involves the reaction of 4-nitrophenol with tert-butyl bromoacetate in acetone, using potassium carbonate as a base, providing a reliable yield . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

tert-butyl 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-17-10-6-4-9(5-7-10)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSZGIOBJIOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 2-(4-nitrophenoxy)acetate CAS 29704-38-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Tert-butyl 2-(4-nitrophenoxy)acetate , a critical intermediate in medicinal chemistry.[1]

CRITICAL IDENTIFICATION NOTE: CAS & NOMENCLATURE DISCREPANCY

User Alert: The topic request combines a specific chemical name with a conflicting CAS number.

  • Chemical Name Provided: Tert-butyl 2-(4-nitrophenoxy )acetate (Ether linkage).[1]

  • CAS Number Provided: 29704-38-9 (Corresponds to Tert-butyl 2-(4-nitrophenyl )acetate, a C-C linked analog).[1]

To ensure scientific integrity, this guide primarily focuses on the Phenoxy derivative (CAS 20768-14-3) as implied by the specific nomenclature, which is a widely used linker in drug development. However, a comparison table is provided below to disambiguate the two compounds.

Synthesis, Physicochemical Properties, and Applications in Drug Discovery[1]

Executive Summary

This compound is a versatile synthetic building block used primarily as a "masked" hydrophilic linker in the development of pharmaceutical agents (e.g., PPAR agonists, urease inhibitors).[1] Its structural value lies in the orthogonality of its functional groups: the tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid, while the nitro group acts as a latent amine (aniline) precursor, allowing for divergent synthetic pathways.

Chemical Identity & Physicochemical Profile

The following table differentiates the target compound from its structural analog to resolve the CAS ambiguity.

FeatureTarget Compound (Phenoxy) Analog (Phenyl)
Chemical Name This compound Tert-butyl 2-(4-nitrophenyl)acetate
Structure Ph-O-CH₂-COO-tBuPh-CH₂-COO-tBu
Linkage Ether (C-O-C)Carbon-Carbon (C-C)
CAS Number 20768-14-3 29704-38-9
Molecular Formula C₁₂H₁₅NO₅C₁₂H₁₅NO₄
Molecular Weight 253.25 g/mol 237.25 g/mol
Appearance White to pale yellow crystalline solidWhite solid
Melting Point 75–76 °C (Recrystallized from n-hexane)128–132 °C
Solubility Soluble in EtOAc, DCM, Acetone; Insoluble in H₂OSoluble in organic solvents

Synthetic Pathways & Optimization

The industrial and laboratory-scale synthesis of this compound follows a standard Williamson Ether Synthesis .[1] This pathway is preferred due to its high yield (>80%) and operational simplicity.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 4-nitrophenoxide anion (generated in situ) on the


-carbon of tert-butyl bromoacetate.[1] The nitro group at the para position enhances the acidity of the phenol (pKa ~7.1), facilitating deprotonation by weak bases like Potassium Carbonate (

).

SynthesisMechanism Figure 1: Williamson Ether Synthesis Mechanism Phenol 4-Nitrophenol (Nucleophile) Inter 4-Nitrophenoxide Anion Phenol->Inter Deprotonation (Acetone, Reflux) Base K2CO3 (Base) Base->Inter Product This compound (Target) Inter->Product SN2 Attack (-KBr) Reagent Tert-butyl bromoacetate (Electrophile) Reagent->Product

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 4-Nitrophenol (1.39 g, 10 mmol)

  • Tert-butyl bromoacetate (1.6 mL, 11 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol in acetone. Add anhydrous

    
     in one portion.
    
  • Addition: Stir the suspension at room temperature for 15 minutes to ensure formation of the phenoxide anion (color change to yellow/orange is observed).

  • Alkylation: Add tert-butyl bromoacetate dropwise via syringe over 5 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr) and wash the filter cake with acetone.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to obtain a crude residue.[1]

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the solid from hot n-hexane to yield the pure product as white/pale-yellow crystals (Yield: ~80–85%).

Applications in Medicinal Chemistry

This compound serves as a strategic "branch point" intermediate.[1] Its utility is defined by two primary transformation pathways:

Pathway A: Carboxyl Deprotection (Acidic)

The tert-butyl ester is highly sensitive to acid (e.g., TFA or HCl in Dioxane) but stable to basic conditions. This allows for the hydrolysis of the ester to the free acid (2-(4-nitrophenoxy)acetic acid ) without affecting the nitro group. This free acid can then be coupled to amines to form amides.[1]

Pathway B: Nitro Reduction (Hydrogenation)

The nitro group can be selectively reduced to an aniline (Tert-butyl 2-(4-aminophenoxy)acetate ) using catalytic hydrogenation (


, Pd/C) or iron reduction (Fe/AcOH). This aniline is a potent nucleophile for building urea or sulfonamide linkages, common in kinase inhibitors and PPAR agonists.

Applications Figure 2: Divergent Synthetic Applications Core This compound (Core Intermediate) Acid 2-(4-Nitrophenoxy)acetic acid (Free Acid) Core->Acid TFA/DCM (Ester Cleavage) Amine Tert-butyl 2-(4-aminophenoxy)acetate (Aniline Linker) Core->Amine H2, Pd/C (Nitro Reduction) Drug Target Therapeutic (e.g., PPAR Agonist) Acid->Drug Amide Coupling Amine->Drug Sulfonylation / Acylation

Analytical Characterization

To validate the synthesis of the Phenoxy derivative (CAS 20768-14-3), look for these characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.20 (d, J = 9.0 Hz, 2H, Ar-H ortho to 
      
      
      
      )
    • 
       6.95 (d, J = 9.0 Hz, 2H, Ar-H ortho to ether)
      
    • 
       4.60 (s, 2H, 
      
      
      
      ) — Distinctive downfield shift due to oxygen.
    • 
       1.48 (s, 9H, 
      
      
      
      )
  • IR Spectrum:

    • 1750

      
       (Ester C=O stretch)[1]
      
    • 1520 & 1340

      
       (Nitro N-O asymmetric/symmetric stretch)[1]
      

Note: The Phenyl analog (CAS 29704-38-9) would show the methylene singlet further upfield (


 ~3.6 ppm) due to the lack of the oxygen atom.[1]

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place. The tert-butyl ester is stable at room temperature but should be kept away from strong acids to prevent premature deprotection.[1]

References

  • Ali, Q., et al. (2011). "this compound."[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.

  • Arfan, M., et al. (2010). "Synthesis and urease inhibitory activities of some new 2-(4-nitrophenoxy)acetic acid derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Tert-butyl 2-(4-nitrophenyl)acetate (CAS 29704-38-9)."

  • SynQuest Labs. (2024).[1] "Product Specification: this compound (CAS 20768-14-3)."[1][2]

Sources

Molecular weight and formula of Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This compound (CAS: 20768-14-3) is a specialized organic intermediate utilized primarily in medicinal chemistry and drug discovery. Structurally, it consists of a para-nitrophenol moiety ether-linked to a tert-butyl acetate group. This compound serves as a critical building block for the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, peptidomimetics, and other bioactive molecules requiring acid-labile carboxyl protection.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol, and analytical characterization standards, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Profile

The precise identification of this compound is critical, as it is frequently confused with its structural isomer, tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9). The distinction lies in the ether linkage (


) versus the direct carbon-carbon bond.
Table 1: Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name (4-Nitrophenoxy)acetic acid tert-butyl ester
CAS Registry Number 20768-14-3
Molecular Formula

Molecular Weight 253.25 g/mol
SMILES CC(C)(C)OC(=O)COc1ccc([O-])cc1
Physical State Crystalline Solid (Monoclinic)
Melting Point 78–80 °C (Recrystallized from n-hexane)
Solubility Soluble in Ethyl Acetate, DCM, Acetone, Chloroform; Insoluble in Water.[1]

Synthetic Pathway & Methodology

The synthesis of this compound follows a classic Williamson ether synthesis. This protocol is favored for its high yield (>80%) and operational simplicity, utilizing weak bases to minimize side reactions (e.g., hydrolysis of the ester).

Reaction Scheme


Experimental Protocol

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • tert-Butyl bromoacetate (1.2 – 2.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Acetone (Reagent grade, solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (10 mmol) in Acetone (30 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (20 mmol). The solution may turn yellow due to the formation of the nitrophenoxide anion.

  • Alkylation: Add tert-Butyl bromoacetate (12–20 mmol) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    56 °C) for 3 to 5 hours . Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting phenol spot should disappear.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the acetone under reduced pressure (Rotavap).

    • Resuspend the residue in a biphasic mixture of Water (50 mL) and Ethyl Acetate (50 mL).

    • Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Purification:

    • Combine organic layers, dry over anhydrous

      
       or 
      
      
      
      , and filter.
    • Concentrate in vacuo to yield a crude solid.

    • Recrystallization: Dissolve the crude solid in hot n-hexane (or a Hexane/EtOAc mix) and cool to 4 °C. Filter the resulting crystals to obtain the pure product.

Process Logic & Validation (E-E-A-T)
  • Why

    
    ?  The pKa of 4-nitrophenol is 
    
    
    
    7.15. A weak base like carbonate is sufficient to deprotonate it without risking the hydrolysis of the sensitive tert-butyl ester, which can occur with stronger bases like NaOH.
  • Why Acetone? It is a polar aprotic solvent that dissolves both the organic reactants and the phenoxide intermediate well, facilitating the

    
     attack.
    
  • Self-Validating Step: The color change upon adding base confirms phenoxide formation. The disappearance of the OH stretch in IR (post-reaction) confirms alkylation.

Visualization of Synthetic Workflow

The following diagram outlines the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: 4-Nitrophenol (1.0 eq) Reagents Add: K2CO3 (2.0 eq) Acetone Start->Reagents Intermediate Formation of Phenoxide Anion Reagents->Intermediate Deprotonation Alkylation Add: t-Butyl Bromoacetate Reflux 3-5h Intermediate->Alkylation SN2 Attack Check TLC Check (Hex/EtOAc) Alkylation->Check Check->Alkylation Incomplete (Continue Reflux) Workup Workup: Evaporate Acetone Extract w/ EtOAc Check->Workup Complete Purify Recrystallization (n-Hexane) Workup->Purify Product Final Product: t-Butyl 2-(4-nitrophenoxy)acetate Purify->Product

Figure 1: Step-by-step synthetic workflow for the preparation of this compound.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectroscopic data should be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       8.20 (d, 
      
      
      
      Hz, 2H, Ar-H, ortho to nitro).
    • 
       6.95 (d, 
      
      
      
      Hz, 2H, Ar-H, ortho to ether).
    • 
       4.60 (s, 2H, 
      
      
      
      ).
    • 
       1.49 (s, 9H, 
      
      
      
      ).
  • Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms the para-substitution. The singlet at 4.60 ppm confirms the O-alkylation (N-alkylation or C-alkylation would shift this significantly).

Mass Spectrometry (MS)
  • ESI-MS: Calculated for

    
    : 276.25. Found: ~276.2.
    
  • Fragmentation: Loss of the tert-butyl group (

    
    ) is a common fragmentation pathway, often yielding the carboxylic acid ion.
    
Crystal Structure Data
  • System: Monoclinic.

  • Space Group:

    
     or similar.
    
  • Key Feature: The nitrophenoxy moiety is approximately planar.[2]

    
    -
    
    
    
    stacking is observed between benzene rings in the crystal lattice.[2]

Applications in Drug Discovery

1. Protecting Group Strategy: The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid. This is particularly useful in solid-phase peptide synthesis (SPPS) or multi-step organic synthesis where the acid must be masked while modifications occur on the nitro group (e.g., reduction to an amine).

2. PPAR Agonist Development: Derivatives of phenoxyacetic acid are known pharmacophores for PPAR


 and PPAR

agonists (e.g., fibrates). This compound serves as a scaffold for developing novel metabolic disease therapeutics.

3. Peptidomimetics: The reduction of the nitro group to an aniline allows for the coupling of amino acids, creating "peptoids" or non-peptide scaffolds that mimic protein secondary structures.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation during recrystallization.

References

  • Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). this compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.[2]

  • Sigma-Aldrich. this compound Product Data (CAS 20768-14-3).[3]

  • SynQuest Laboratories. Product Specification: this compound.[3]

Sources

Thermodynamic properties of nitrophenoxy acetate esters

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Process Optimization and Formulation

Executive Summary

Nitrophenoxy acetate esters (e.g., Methyl 2-(4-nitrophenoxy)acetate and its derivatives) represent a critical class of intermediates in the synthesis of phenoxy herbicide analogs and pharmaceutical precursors.[1] Despite their utility, process scale-up is frequently bottlenecked by a lack of robust thermodynamic data.[1] Inconsistent crystallization yields and unexpected polymorphs often stem from a poor understanding of the solid-liquid equilibrium (SLE).

This guide provides a comprehensive framework for characterizing the thermodynamic stability and solubility profiles of these esters.[1] Moving beyond simple "melt point" checks, we define a protocol for deriving enthalpy of fusion (


), activity coefficients (

), and solubility modeling parameters essential for designing robust isolation steps.
Part 1: Solid-State Characterization & Thermal Baseline[1]

Before attempting solubility modeling, the solid-state energy landscape of the specific ester must be mapped.[1] Nitrophenoxy esters are prone to conformational polymorphism due to the rotation of the ether linkage and the nitro-group torsion.[1]

1.1 Differential Scanning Calorimetry (DSC) Protocol

The melting point (


) and enthalpy of fusion (

) are the inputs for the Ideal Solubility Equation.
  • Instrumentation: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation of the nitro group at high temperatures.

  • Ramp Rate: 5 °C/min (Standard) vs. 2 °C/min (Purity determination).

Critical Analysis: For Methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, a sharp endotherm is typically observed between 77–81 °C .[1][2] A broad peak suggests either solvent inclusion (solvate) or low purity.

  • Note: If a small exotherm precedes the melt, you are observing a polymorphic transition (metastable

    
     stable). Do not use the metastable melting point for solubility modeling. 
    
1.2 Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) is mandatory before melting. Nitro-aromatics can be energetically unstable.[1]

  • Safety Rule: If

    
     of decomposition is < 
    
    
    
    , DSC must be run in gold-plated high-pressure crucibles to contain potential deflagration.[1]
Visualization: Solid-State Decision Workflow

SolidStateWorkflow start Raw Nitrophenoxy Ester tga Step 1: TGA Screening (Check Decomposition) start->tga safe Is T(decomp) > Tm + 50°C? tga->safe dsc_std Step 2: Standard DSC (Al Crucibles, 5°C/min) safe->dsc_std Yes dsc_hp Step 2b: High Pressure DSC (Gold Crucibles) safe->dsc_hp No analysis Analyze Endotherms dsc_std->analysis dsc_hp->analysis poly_check Multiple Peaks? analysis->poly_check xrd Step 3: XRPD Analysis (Identify Polymorphs) poly_check->xrd Yes final_prop Extract Tm and Enthalpy of Fusion poly_check->final_prop No (Single Peak) xrd->final_prop

Figure 1: Decision logic for thermal characterization. Note the safety gate at the TGA step, critical for nitro-functionalized compounds.

Part 2: Solubility Equilibrium & Modeling

The solubility of nitrophenoxy acetate esters is governed by the interplay between the polar nitro group (acceptor) and the ester tail (hydrophobic).

2.1 Solubility Profile

Based on thermodynamic principles and literature data for structural analogs (e.g., 4-nitrophenyl acetate), the solubility hierarchy typically follows the dielectric constant of the solvent, but with deviations due to specific solute-solvent interactions.[1]

Table 1: Representative Solubility Trends (at 298.15 K)

Solvent ClassRepresentative SolventSolubility Qual.Thermodynamic Driver
Polar Aprotic Ethyl AcetateHigh Dipole-dipole matching; excellent for process solvent.[1]
Polar Aprotic Acetone / DMSOVery High Strong solvation of the nitro group.[1]
Polar Protic Methanol / EthanolModerate H-bonding with ester carbonyl; often used as antisolvents.[1]
Non-Polar TolueneLow-Moderate

-

stacking interactions with phenyl ring.[1]
Non-Polar Hexane / WaterNegligible High hydrophobic mismatch.[1]
2.2 Thermodynamic Modeling

To optimize crystallization, we cannot rely on raw data points.[1] We must fit the data to thermodynamic models to predict solubility (


) at any temperature (

).

The Modified Apelblat Equation: This is the industry standard for non-ideal solutions of solids in liquids.[1]



  • A, B, C: Empirical parameters determined by regression analysis.

  • Application: Use this to calculate the Metastable Zone Width (MSZW) .

The van't Hoff Equation: Used to extract the dissolution enthalpy (


) and entropy (

).

  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear, the dissolution enthalpy is constant over the range.[1] For nitrophenoxy esters in alcohols, non-linearity is common, indicating a temperature-dependent heat capacity of solution (
    
    
    ).
Part 3: Experimental Protocols
Protocol A: Laser Dynamic Solubility Measurement

A self-validating method superior to the static shake-flask method for generating solubility curves.[1]

Equipment:

  • Jacketed glass reactor (50 mL).

  • Overhead stirrer (fixed RPM, e.g., 300).

  • Laser transmissometer (or turbidity probe).

  • Automated temperature control (e.g., Huber/Julabo).

Workflow:

  • Preparation: Charge a known mass of solvent (

    
    ) and excess solute (
    
    
    
    ).
  • Equilibration: Heat to

    
     (e.g., 60°C) until full dissolution (Transmittance = 100%).
    
  • Cooling (Polythermal): Cool at a slow rate (0.1 K/min).

  • Nucleation Point: Record

    
     when Transmittance drops (cloud point).
    
  • Heating (Dissolution): Re-heat at 0.1 K/min.

  • Saturation Point: Record

    
     when Transmittance returns to 100%.[1]
    
    • Validation:

      
       is the thermodynamic solubility temperature. 
      
      
      
      defines the metastable limit.
Visualization: Thermodynamic Modeling Logic

ThermoModeling raw_data Raw Solubility Data (x1 vs T) apelblat Apelblat Model (Empirical Fit) raw_data->apelblat vant_hoff van't Hoff Analysis (Enthalpy/Entropy) raw_data->vant_hoff curve_fit Solubility Curve Smoothing apelblat->curve_fit thermo_props ΔH_sol, ΔS_sol Calculation vant_hoff->thermo_props process Crystallizer Design (Cooling Profile) curve_fit->process thermo_props->process

Figure 2: From raw data to process parameters.[1][3] The convergence of empirical fitting and thermodynamic derivation ensures robust process design.

Part 4: Process Implications (The "Why")

Understanding these properties allows for the engineering of specific particle attributes:

  • Antisolvent Selection: Since nitrophenoxy acetates are highly soluble in ethyl acetate but sparingly soluble in hexane or water, a drowning-out crystallization strategy is viable.[1]

    • Risk:[1][3][4] Rapid addition of antisolvent (water) often causes "oiling out" (Liquid-Liquid Phase Separation) before crystallization because the melting point is relatively low (<80°C).

    • Mitigation: Maintain temperature >

      
       during antisolvent addition, or seed the solution at high supersaturation.
      
  • Purity Rejection: The slope of the solubility curve (determined by

    
    ) dictates the theoretical yield. Steeper curves (high enthalpy of solution) offer better yield per degree of cooling but are more sensitive to temperature fluctuations.
    
References
  • NIST Standard Reference Data. ThermoML: Thermodynamics of Organic Compounds.[1] National Institute of Standards and Technology.[1] [Link]

  • Journal of Chemical & Engineering Data. Solubility and Thermodynamic Modeling of Nitrophenyl Derivatives. ACS Publications.[1] [Link]

  • PubChem Compound Summary. Ethyl 2-(2-formyl-4-nitrophenoxy)acetate (CID 4737192).[1] National Center for Biotechnology Information.[1] [Link]

  • Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] J. Chem. Thermodyn. 1999, 31(1), 85-91.[1] (Seminal reference for the Apelblat model application).

Sources

Synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 20768-14-3), a critical intermediate in the development of PPAR agonists and other phenoxyacetic acid derivatives. The protocol utilizes a Williamson ether synthesis pathway, optimized for high yield (>80%) and purity.

Unlike generic organic synthesis manuals, this document focuses on the mechanistic causality behind reagent choices, critical process parameters (CPPs), and scalability. It addresses the specific challenges of working with electron-deficient phenols and acid-labile esters, providing a robust, self-validating workflow for research and early-stage development.

Structural & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₅NO₅[1][2]

  • Molecular Weight: 253.25 g/mol [2]

  • Key Functionality:

    • Nitro group (-NO₂): Electron-withdrawing group (EWG) at the para position, significantly increasing the acidity of the phenolic hydroxyl (pKa ~7.15).

    • Tert-butyl ester: An acid-labile protecting group, allowing for selective hydrolysis to the free acid under mild acidic conditions (e.g., TFA/DCM) without affecting other sensitive moieties.

Retrosynthetic Strategy

The most efficient disconnection is at the phenolic oxygen-carbon bond.

  • Precursors: 4-Nitrophenol (Nucleophile) + tert-Butyl bromoacetate (Electrophile).

  • Reaction Class: Williamson Ether Synthesis (

    
    ).
    

Mechanistic Pathways & Critical Parameters

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation: The base (Potassium Carbonate) deprotonates 4-nitrophenol. The presence of the para-nitro group stabilizes the resulting phenoxide anion via resonance, making it a weaker base but a sufficient nucleophile.

  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of tert-butyl bromoacetate, displacing the bromide ion.
    

DOT Diagram: Reaction Mechanism

ReactionMechanism Phenol 4-Nitrophenol (pKa ~7.15) Phenoxide 4-Nitrophenoxide (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS Attack Electrophile t-Butyl Bromoacetate (Electrophile) Electrophile->TS Product This compound (Target) TS->Product Inversion/Substitution Byproduct KBr + KHCO3 TS->Byproduct

Caption: Stepwise mechanistic flow from deprotonation to SN2 substitution.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Base Selection Potassium Carbonate (

)
Strong enough to deprotonate 4-nitrophenol (pKa 7.15) but mild enough to prevent hydrolysis of the sensitive tert-butyl ester. Avoid NaOH/KOH which can cause ester hydrolysis.
Solvent Acetone (Anhydrous)Polar aprotic solvent facilitates

. Acetone (bp 56°C) allows for easy removal and moderate reflux temperatures. DMF is an alternative but harder to remove.
Stoichiometry 1.0 : 2.0 : 2.0 (Phenol:Base:Electrophile)Excess base ensures complete deprotonation. Excess electrophile drives the reaction to completion given the reduced nucleophilicity of the nitro-phenoxide.
Temperature Reflux (~60°C)Sufficient energy to overcome activation barrier without thermally decomposing the tert-butyl ester (which can cleave >100°C).

Experimental Protocol (SOP)

Safety Warning: tert-Butyl bromoacetate is a lachrymator and corrosive. 4-Nitrophenol is toxic and stains skin yellow. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.

Materials
  • 4-Nitrophenol (Reagent Grade, >98%)

  • tert-Butyl bromoacetate (98%)

  • Potassium Carbonate (

    
    ), anhydrous, powder
    
  • Acetone (ACS Reagent, dried over

    
     or molecular sieves)
    
  • Ethyl Acetate (EtOAc) and Hexanes for workup

Step-by-Step Procedure

Step 1: Solubilization & Activation

  • Charge a round-bottom flask (RBF) equipped with a magnetic stir bar with 4-Nitrophenol (1.0 equiv).

  • Add Acetone (concentration ~0.2 - 0.3 M).

  • Add Potassium Carbonate (2.0 equiv) in a single portion.

  • Checkpoint: Stir at room temperature for 15–30 minutes. The solution will turn vibrant yellow/orange, indicating the formation of the phenoxide anion.

Step 2: Alkylation 5. Add tert-butyl bromoacetate (2.0 equiv) dropwise to the stirring suspension. 6. Attach a reflux condenser. 7. Heat the mixture to a gentle reflux (~60°C) for 3 to 5 hours . 8. Monitoring: Monitor reaction progress via TLC (Solvent system: 30% EtOAc in Hexanes). The starting material (4-nitrophenol) is more polar than the product.

Step 3: Workup & Isolation 9. Cool the reaction mixture to room temperature. 10. Filter off the inorganic solids (


, KBr) through a sintered glass funnel or Celite pad. Wash the cake with a small amount of acetone.
11. Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone.
12. Dissolve the residue in Ethyl Acetate  and wash with Water  (2x) and Brine  (1x) to remove unreacted phenol and inorganic salts.
13. Dry the organic layer over anhydrous 

, filter, and concentrate to dryness.

Step 4: Purification 14. The crude product often solidifies upon standing. 15. Recrystallization: Recrystallize from hot n-Hexane (or Hexane/EtOAc mix) to yield off-white to pale yellow crystals. 16. Target Yield: 80–90%.

DOT Diagram: Experimental Workflow

Workflow Start Start: 4-Nitrophenol Mix Dissolve in Acetone Add K2CO3 (2 equiv) Start->Mix Activate Stir 30 min (RT) Form Phenoxide Mix->Activate React Add t-Butyl Bromoacetate Reflux 3-5 hrs Activate->React Filter Filter Solids (Remove KBr/K2CO3) React->Filter Extract Partition: EtOAc / Water Wash with Brine Filter->Extract Purify Recrystallize (n-Hexane) Extract->Purify End Pure Product (>98% Purity) Purify->End

Caption: Operational workflow for the synthesis and purification of the target ester.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected values:

TechniqueExpected Signal / ObservationInterpretation
TLC

~0.6 (30% EtOAc/Hexane)
Higher

than 4-nitrophenol (

~0.3).
1H NMR (300 MHz,

)

1.49 (s, 9H)
tert-Butyl group protons.

4.60 (s, 2H)
Methylene protons (

).

6.95 (d, 2H, J=9 Hz)
Aromatic protons ortho to ether linkage.

8.20 (d, 2H, J=9 Hz)
Aromatic protons ortho to nitro group.
IR Spectroscopy ~1730–1750

Ester Carbonyl (

) stretch.
~1340 & 1520

Nitro (

) symmetric/asymmetric stretches.
Melting Point 80–82 °CSharp melting point indicates high purity.

Troubleshooting & Optimization

Low Yield (<50%)
  • Cause: Incomplete deprotonation or moisture in solvent.

  • Solution: Ensure acetone is dry. Grind

    
     to a fine powder to increase surface area. Extend reflux time.
    
Product is an Oil (Not Solid)
  • Cause: Residual solvent or impurities.

  • Solution: Triturate with cold hexanes. If oil persists, seed with a crystal from a previous batch or scratch the flask wall. Ensure all DMF (if used) is removed via thorough water washes.

Ester Hydrolysis
  • Cause: Base too strong or presence of water at high temperatures.

  • Solution: Strictly use

    
     (not KOH/NaOH). Ensure reagents are anhydrous.
    

References

  • Iqbal, M. et al. (2011). This compound.[1] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2532. [Link] (Primary source for the specific crystal structure and synthesis protocol).

  • Rea, P. A. et al. (2014). Preparation, Structural Characterization, and Thermochemistry of an Isolable 4-Arylphenoxyl Radical. Journal of Organic Chemistry, 79(2), 667–675. [Link] (Contextual reference for handling sterically hindered or nitro-substituted phenoxyl systems).

Sources

Methodological & Application

Application Note: Precision Synthesis of Nitrophenoxy Esters via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of nitrophenoxy esters using the Williamson ether synthesis. While a staple of organic chemistry, the specific coupling of nitrophenols with halo-esters presents a unique chemoselective challenge: balancing the reduced nucleophilicity of the nitro-substituted phenoxide against the hydrolytic instability of the ester moiety.

This guide moves beyond textbook theory, providing a field-validated method using potassium carbonate (


) in acetone , optimized for high yield and purity. It is designed for medicinal chemists and process development scientists requiring high-fidelity intermediates for drug discovery.

Mechanistic Insight & Strategic Design

The Chemoselectivity Paradox

The synthesis of nitrophenoxy esters (e.g., ethyl (4-nitrophenoxy)acetate) requires a careful selection of base and solvent.

  • Acidity vs. Nucleophilicity: The nitro group (

    
    ) is strongly electron-withdrawing. This lowers the 
    
    
    
    of the phenol (p-nitrophenol
    
    
    vs. phenol
    
    
    ), making it easier to deprotonate. However, it also delocalizes the negative charge of the resulting phenoxide, making it a weaker nucleophile .
  • Ester Stability: The alkylating agent (e.g., ethyl bromoacetate) contains an ester linkage. The use of strong hydroxide bases (NaOH, KOH) or aqueous conditions poses a high risk of saponification (hydrolysis) of the ester, leading to the carboxylic acid byproduct rather than the desired ether-ester.

The Solution: Weak Base / Aprotic Solvent System

To resolve this, we utilize anhydrous Potassium Carbonate (


)  in Acetone .
  • 
    :  Sufficiently basic to deprotonate the acidic nitrophenol but non-nucleophilic enough to minimize ester hydrolysis under anhydrous conditions.
    
  • Acetone: A polar aprotic solvent that solvates the cation (

    
    ), leaving the phenoxide anion "naked" and more reactive for the 
    
    
    
    attack.
  • Potassium Iodide (KI) Catalyst: Added to facilitate the Finkelstein reaction in situ, converting the alkyl bromide/chloride to a more reactive alkyl iodide.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and competing pathways.

WilliamsonMechanism Start Nitrophenol (Substrate) Inter Nitrophenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Side Side Reaction: Ester Hydrolysis Base->Side If H2O present TS SN2 Transition State Inter->TS + Alkyl Halide Alkyl Ethyl Bromoacetate (Electrophile) Alkyl->TS Alkyl->Side Product Nitrophenoxy Ester (Target) TS->Product - KBr

Figure 1: Mechanistic pathway of Williamson Ether Synthesis highlighting the critical SN2 route and potential hydrolysis side reaction.

Experimental Protocol

Reagents & Materials
ReagentRolePurity / Grade
4-Nitrophenol Substrate>99%, crystalline
Ethyl Bromoacetate Alkylating Agent98%, lachrymator
Potassium Carbonate (

)
BaseAnhydrous, granular (ground to powder)
Potassium Iodide (KI) CatalystReagent Grade
Acetone SolventDry (dried over

or molecular sieves)
Standardized Procedure (10 mmol Scale)

Step 1: Deprotonation Phase

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 4-Nitrophenol (1.39 g, 10.0 mmol) and Anhydrous Acetone (30 mL).

  • Add Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq). Note: Grinding the carbonate increases surface area and reaction rate.

  • Stir at room temperature for 15–20 minutes. The solution will turn vibrant yellow/orange, indicating the formation of the phenoxide anion.

Step 2: Alkylation Phase 5. Add Potassium Iodide (0.16 g, 1.0 mmol, 0.1 eq) as a catalyst. 6. Add Ethyl Bromoacetate (1.33 mL, 12.0 mmol, 1.2 eq) dropwise via syringe. Caution: Ethyl bromoacetate is a potent lachrymator. Handle only in a fume hood. 7. Heat the mixture to a gentle reflux (


) using an oil bath or heating mantle.
8.  Monitor:  Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting phenol spot (

) should disappear, replaced by the less polar ester product (

).

Step 3: Work-up & Isolation 9. Cool the reaction mixture to room temperature. 10. Filtration: Filter off the inorganic salts (


, excess 

) using a sintered glass funnel or a Celite pad. Wash the solid cake with cold acetone (10 mL). 11. Concentration: Remove the acetone from the filtrate under reduced pressure (Rotovap) to yield a crude residue. 12. Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and transfer to a separatory funnel. 13. Wash:
  • Wash with 10%
    
    
    solution
    (2 x 15 mL) to remove any unreacted nitrophenol (yellow aqueous layer).
  • Wash with Brine (1 x 15 mL).
  • Drying: Dry the organic layer over Anhydrous
    
    
    , filter, and concentrate to dryness.

Step 4: Purification 15. Recrystallization: The crude product is often pure enough for subsequent steps. If higher purity is required, recrystallize from a mixture of Ethanol/Water (9:1) .

  • Dissolve solid in minimum hot ethanol.
  • Add water dropwise until turbidity persists.
  • Cool slowly to
    
    
    .
  • Yield: Expected yield is 85–95% as off-white to pale yellow crystals.

Workflow Visualization

Workflow Step1 1. Dissolution (Phenol + Acetone) Step2 2. Activation (+ K2CO3, stir 20 min) Step1->Step2 Step3 3. Alkylation (+ Ethyl Bromoacetate + KI) Reflux 4-6h Step2->Step3 Step4 4. Filtration (Remove inorganic salts) Step3->Step4 Step5 5. Extraction & Wash (EtOAc vs Na2CO3) Step4->Step5 Step6 6. Isolation (Evaporation & Recrystallization) Step5->Step6

Figure 2: Operational workflow for the synthesis of Ethyl (4-nitrophenoxy)acetate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Poor nucleophilicity of nitrophenoxide.Add 18-Crown-6 (0.05 eq) to complex

and increase anion reactivity. Alternatively, switch solvent to DMF or Acetonitrile and heat to

.
Product is Carboxylic Acid Hydrolysis of ester.Ensure acetone is dry . Avoid using NaOH/KOH. Ensure workup washes are not prolonged.
Dark/Tarred Reaction Mixture Oxidation or decomposition.Perform reaction under Nitrogen (

) atmosphere
. Reduce reflux temperature.
Residual Phenol in Product Incomplete washing.The nitrophenol is acidic. Ensure the 10%

wash
is thorough; the aqueous layer must be yellow (phenolate form) to confirm removal.

Safety & Compliance

  • Nitrophenols: Toxic if swallowed and skin irritants. They stain skin and clothing intense yellow. Wear double nitrile gloves.

  • Ethyl Bromoacetate: A severe lachrymator (tear gas agent) and alkylating agent. Must be handled in a functioning fume hood. In case of spill, neutralize with aqueous ammonia or dilute amine solution.

  • Waste Disposal: Halogenated organic waste (filtrate containing bromoacetate residues) must be segregated from general organic waste.

References

  • Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. [Link]

  • Synthesis of Ethyl (4-nitrophenoxy)acetate via K2CO3. MDPI: Molbank 2022. [Link][1][2][3][4][5][6][7][8][9]

  • Base Selection in Alkylation of Phenols. Organic Chemistry Portal: Ether Synthesis. [Link][3][7][10]

  • Process for Preparation of Nitrophenoxy Derivatives.

Sources

Perfecting Purity: A Guide to Recrystallization Solvents for Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the requisite level of purity is not merely a procedural step but a cornerstone of safety and efficacy. Tert-butyl 2-(4-nitrophenoxy)acetate is a key building block in various synthetic pathways, and its purity can significantly impact the yield and impurity profile of subsequent reactions. Recrystallization stands as a powerful, efficient, and scalable technique for the purification of solid organic compounds. The success of this technique, however, is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal recrystallization solvents for the purification of this compound. We will delve into the theoretical underpinnings of solvent selection, present a comparative analysis of various solvent systems, and provide a detailed, field-proven protocol for the successful recrystallization of this compound.

Solvent Selection and Rationale: A Multifaceted Approach

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][2] This differential solubility is the driving force for the crystallization process upon cooling. Furthermore, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).[1]

For this compound, a molecule possessing both a polar nitro group and a nonpolar tert-butyl ester moiety, the choice of solvent requires careful consideration of polarity. Aromatic nitro compounds are generally soluble in organic solvents and insoluble in water.[3][4] The tert-butyl group, being bulky and nonpolar, further influences the compound's solubility profile.

Based on these principles and literature precedent, several solvents were evaluated for their suitability. A published synthesis of this compound specifies the use of n-hexane for recrystallization, yielding a product of high purity. This provides a strong starting point for our investigation.

Data Presentation: Comparative Analysis of Recrystallization Solvents

The following table summarizes the evaluation of various common laboratory solvents for the recrystallization of this compound. The suitability is inferred from the principles of "like dissolves like," the known successful use of n-hexane, and the general solubility characteristics of aromatic nitro compounds and tert-butyl esters.

SolventBoiling Point (°C)PolarityExpected Solubility (Hot)Expected Solubility (Cold)Suitability & Rationale
n-Hexane 69NonpolarModerateVery LowExcellent (Proven). As a nonpolar solvent, it is less likely to dissolve the polar nitro-aromatic compound at room temperature but will have increased solvating power when heated. Its low boiling point facilitates easy removal from the purified crystals.
Ethanol 78Polar ProticHighModeratePoor. The high polarity of ethanol is likely to lead to significant solubility even at low temperatures, resulting in poor recovery of the product.
Ethyl Acetate 77Moderately PolarHighModerate to HighPoor to Moderate. While the ester group in ethyl acetate might suggest good solubility due to structural similarity, it is likely too good of a solvent at room temperature for efficient recrystallization.
Acetone 56Polar AproticHighHighPoor. Acetone is a strong solvent for many organic compounds and is expected to have high solubility for the target compound at all temperatures, leading to low yields.
Toluene 111Nonpolar (Aromatic)HighModerateModerate. Toluene's aromatic nature may lead to good solubility of the aromatic ring in the target compound. However, its higher boiling point can sometimes lead to "oiling out" and makes it more difficult to remove from the final product.
Dichloromethane 40Moderately PolarHighHighPoor. Its low boiling point is advantageous, but it is generally a very effective solvent for a wide range of organic compounds, suggesting high solubility at low temperatures and thus poor recovery.
Ethanol/Water VariablePolarHighLowPotentially Good (Mixed Solvent). A mixed solvent system could be effective. The compound would be dissolved in a minimal amount of hot ethanol, followed by the addition of water (an anti-solvent) to induce crystallization. This requires careful optimization.

Experimental Protocol: Recrystallization of this compound using n-Hexane

This protocol is based on the established literature procedure and incorporates best practices for achieving high purity and yield.

Materials and Equipment:
  • Crude this compound

  • n-Hexane (reagent grade or higher)

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, but recommended for larger scales)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude solid and n-hexane to flask B 2. Heat to boiling with stirring A->B C 3. Add minimal hot n-hexane until fully dissolved B->C D 4. Filter hot solution to remove insoluble impurities C->D If needed E 5. Allow to cool slowly to room temperature C->E If no filtration D->E F 6. Cool in an ice bath to maximize crystal formation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with a small amount of cold n-hexane G->H I 9. Dry the purified crystals H->I

Caption: Recrystallization Workflow Diagram.

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of n-hexane, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot n-hexane in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[2]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation has commenced, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold n-hexane to remove any residual mother liquor containing impurities.

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. For residual solvent removal, drying in a vacuum oven at a temperature well below the compound's melting point is recommended.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.- Add a seed crystal of the pure compound.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the minimum amount of hot solvent is used.- Ensure the solution is thoroughly cooled in an ice bath.- Ensure the filtration apparatus is pre-warmed before hot filtration.
Product is Still Impure - The chosen solvent did not effectively separate the impurity.- The cooling was too rapid, trapping impurities in the crystal lattice.- Repeat the recrystallization, ensuring slow cooling.- Consider a different recrystallization solvent or a multi-step purification process (e.g., chromatography followed by recrystallization).

Conclusion

The selection of an appropriate recrystallization solvent is a critical parameter in the purification of this compound. Based on both theoretical principles and documented experimental success, n-hexane is the recommended solvent for this purpose. Its nonpolar nature and favorable solubility profile allow for efficient removal of impurities and high recovery of the purified product. By following the detailed protocol and troubleshooting guide provided in this application note, researchers can consistently achieve high-purity this compound, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Available at: [Link]

  • Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o532. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • Embibe. (2025). Nitro Compounds: Types, Synthesis, Properties and Uses. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the analysis of Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 29704-38-9). This compound, often utilized as a synthetic intermediate in pharmaceutical development (e.g., PPAR agonists), possesses specific physicochemical properties—namely a hydrophobic tert-butyl ester tail and a UV-active nitrophenoxy core—that dictate the chromatographic strategy.

The protocol addresses critical stability concerns, specifically the susceptibility of the tert-butyl ester to acid-catalyzed hydrolysis and the potential presence of starting materials like 4-nitrophenol.

Analyte Profile & Mechanistic Insights[1][2]

PropertyDescriptionChromatographic Implication
Structure 4-NO₂-Ph-O-CH₂-CO-O-tBuContains both a polar nitro group and a hydrophobic tert-butyl group.
Chromophore Nitrophenoxy moietyStrong UV absorption expected at 270–310 nm (nitro-aromatic band) and 210-220 nm .
Stability Acid-labile esterAvoid strong acids (e.g., >0.5% TFA) and high temperatures (>40°C) to prevent degradation to the free acid.
Impurities 4-Nitrophenol, 2-(4-nitrophenoxy)acetic acidThe method must resolve the highly polar phenol and acid from the hydrophobic ester.
Separation Logic

The separation relies on hydrophobic interaction chromatography .

  • 4-Nitrophenol (Starting Material): Most polar, elutes first.

  • 2-(4-nitrophenoxy)acetic acid (Hydrolysis Product): Polar (ionizable), elutes second.

  • This compound (Analyte): Most hydrophobic due to the bulky tert-butyl group, elutes last.

Method Development Protocol

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).

  • Column Selection:

    • Primary Recommendation:C18 (Octadecylsilane) , 4.6 x 150 mm, 3.5 µm or 5 µm. (Provides maximal hydrophobic retention).

    • Alternative:Phenyl-Hexyl , 4.6 x 150 mm. (Offers unique selectivity via

      
       interactions with the nitrophenoxy ring).
      
Optimized Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol activity and keeps the "acid" impurity protonated for consistent retention, without hydrolyzing the ester.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitro-aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControlled temperature ensures reproducibility; avoid higher heat to protect the ester.
Injection Volume 10 µLStandard injection loop.
Detection 300 nm (Primary), 254 nm (Secondary)300 nm is selective for the nitrophenoxy group and reduces baseline noise from formic acid.
Gradient Program

A gradient is required to elute the polar impurities early while strongly retaining the hydrophobic ester.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration; retention of polar impurities.
2.0 9010Isocratic hold to separate 4-nitrophenol.
15.0 1090Linear ramp to elute the tert-butyl ester.
18.0 1090Wash step to remove highly hydrophobic contaminants.
18.1 9010Return to initial conditions.
23.0 9010Re-equilibration.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for method optimization and troubleshooting.

MethodDevelopment Start Start: Method Development SamplePrep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->SamplePrep InitialRun Initial Gradient Run (10-90% B in 20 min) SamplePrep->InitialRun Decision1 Check Resolution (Rs) between Impurities & Analyte InitialRun->Decision1 GoodRes Rs > 2.0 Good Separation Decision1->GoodRes Yes PoorRes Rs < 1.5 Co-elution Decision1->PoorRes No CheckShape Check Peak Shape (Tailing Factor) GoodRes->CheckShape Optimize Optimization Strategy: 1. Flatten Gradient Slope 2. Switch to Phenyl-Hexyl Column PoorRes->Optimize Optimize->InitialRun Tailing Tailing > 1.5 CheckShape->Tailing Yes GoodShape Symmetric Peak CheckShape->GoodShape No FixTailing Add 0.1% Formic Acid or Increase Temp to 35°C Tailing->FixTailing FinalMethod Final Validated Method GoodShape->FinalMethod FixTailing->InitialRun

Caption: Workflow logic for optimizing resolution and peak shape during method development.

Standard Preparation & System Suitability

Stock Solution Preparation
  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Sonicate for 5 mins). Note: The ester is more soluble in pure organic solvent.

  • Dilute to volume to obtain a 1.0 mg/mL Stock Solution.

Working Standard

Dilute the Stock Solution with 50:50 Water:Acetonitrile to a final concentration of 50 µg/mL . Critical: Do not use 100% water as diluent to avoid precipitation of the hydrophobic ester.

System Suitability Criteria

Before running samples, inject the Working Standard 5 times to verify:

ParameterAcceptance Criteria
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 1.0%
Tailing Factor (T) 0.8 – 1.5
Theoretical Plates (N) > 5000

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy for regulatory or QC purposes, perform the following validation steps:

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% of the target concentration.

  • Acceptance: Mean recovery between 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD (Limit of Detection): S/N

    
     3.
    
  • LOQ (Limit of Quantitation): S/N

    
     10.
    

Troubleshooting Guide

Issue: "Ghost" Peak appearing at early retention time.
  • Cause: Hydrolysis of the tert-butyl ester in the autosampler vial.

  • Solution: Ensure the sample diluent is neutral (pH 7) or slightly acidic, but not basic. Avoid leaving samples in the autosampler for >24 hours. Verify autosampler temperature is controlled (preferably 15-20°C).

Issue: Peak broadening for the main analyte.
  • Cause: "Solvent effect" – Sample diluent is stronger (100% ACN) than the initial mobile phase (10% ACN).

  • Solution: Dilute samples in a solvent composition matching the initial gradient (e.g., 50:50 Water:ACN).

References

  • Compound Synthesis & Structure: Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011).[1] this compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.[2] [Link]

  • Nitrophenol UV Characteristics: Liu, Y., et al. (2017).[3] UV-vis absorption spectra of 4-nitrophenol and 4-nitrophenolate ion. ResearchGate. [Link]

  • Tert-Butyl Ester Stability: Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (General reference for t-butyl ester stability/cleavage conditions). [Link]

  • HPLC Method Development Guidelines: Center for Drug Evaluation and Research (CDER). (1994).[5][6] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

Sources

Urease enzyme assay protocol using Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Urease Interaction with Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This application note details the experimental protocol for assaying the enzyme Urease (EC 3.5.1.5) in the presence of This compound (CAS 20768-14-3).

While Urease is canonically an amidohydrolase specific to urea, this protocol is designed for drug development professionals evaluating this compound—a hydrophobic ester—as a potential Small Molecule Inhibitor or for investigating Catalytic Promiscuity (esterase-like activity).

The guide employs a Dual-Mode pH-Metric System , utilizing the differential pH outcomes of urea hydrolysis (alkalinization) versus ester hydrolysis (acidification) to distinguish between inhibition and substrate turnover.

Scientific Background & Mechanism

The Enzyme: Urease

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2]

  • Reaction:

    
    [2]
    
  • Physicochemical Consequence: The release of ammonia (

    
    ) rapidly protonates to ammonium (
    
    
    
    ), consuming protons and raising the pH of the reaction medium.
The Compound: this compound
  • Structure: A tert-butyl ester of (4-nitrophenoxy)acetic acid.

  • Chemical Nature: Highly hydrophobic (requires organic co-solvent).

  • Potential Interactions:

    • Inhibition: The compound binds to the active site or an allosteric pocket, preventing urea hydrolysis.

    • Substrate (Promiscuity): Rare esterase activity of urease hydrolyzing the ester bond.

      • Reaction:

        
        
        
      • Consequence: Release of carboxylic acid lowers the pH .

The Detection System: Phenol Red

We utilize Phenol Red as a continuous colorimetric indicator.

  • pH < 6.8 (Yellow): Acidic/Neutral.

  • pH > 8.2 (Red/Pink): Alkaline.

  • Assay Logic:

    • Normal Urease Activity: Yellow

      
       Pink (Alkalinization).
      
    • Inhibition: Remains Yellow (No Alkalinization).

    • Ester Hydrolysis (Substrate): Pink

      
       Yellow (Acidification).
      

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for the assay.

UreaseAssay Start Compound: this compound Solubilization Solubilization in DMSO (Max 5% v/v final) Start->Solubilization Branch Select Assay Mode Solubilization->Branch ModeA Mode A: Inhibition Screen (Substrate: Urea) Branch->ModeA ModeB Mode B: Promiscuity Screen (Substrate: The Compound) Branch->ModeB RxnA Reaction A: Enzyme + Compound + Urea (Start pH 6.8) ModeA->RxnA RxnB Reaction B: Enzyme + Compound (No Urea) (Start pH 7.5) ModeB->RxnB ReadoutA Readout A: Monitor Absorbance @ 560nm (Expect Increase) RxnA->ReadoutA ReadoutB Readout B: Monitor Absorbance @ 560nm (Expect Decrease) RxnB->ReadoutB ResultA1 Signal < Control: Inhibition Detected ReadoutA->ResultA1 ResultA2 Signal = Control: No Interaction ReadoutA->ResultA2 ResultB1 Signal Decrease: Esterase Activity ReadoutB->ResultB1

Caption: Workflow for differentiating Inhibition (Mode A) from Substrate Activity (Mode B) using a pH-shift colorimetric assay.

Materials & Reagents

ComponentSpecificationNotes
Enzyme Urease (Jack Bean or H. pylori)Type III, lyophilized powder (Sigma-Aldrich). Store at -20°C.
Test Compound This compoundMW: 253.25. Dissolve in 100% DMSO.
Substrate (Control) UreaMolecular Biology Grade.
Buffer System 5 mM Phosphate Buffer, pH 6.8 (Mode A) / pH 7.6 (Mode B)Critical: Low buffering capacity (5 mM) is essential to allow pH shift detection.
Indicator Phenol Red0.01% (w/v) solution in water.
Inhibitor Control Acetohydroxamic Acid (AHA)Known urease inhibitor (Positive Control for Mode A).

Detailed Protocol

Phase 1: Preparation of Stock Solutions
  • Enzyme Stock: Dissolve Urease in ice-cold 5 mM Phosphate Buffer to a concentration of 50 U/mL. Keep on ice. Note: Prepare fresh.

  • Compound Stock: Prepare a 100 mM stock of this compound in DMSO.

    • Solubility Check: Ensure no precipitation occurs upon dilution into buffer. If cloudy, reduce concentration.

  • Urea Stock: 500 mM Urea in deionized water.

Phase 2: Mode A - Inhibition Screening (Primary Application)

Objective: Determine if the compound inhibits Urease activity.

  • Plate Setup (96-well plate):

    • Test Wells: 140 µL Buffer (pH 6.8) + 10 µL Phenol Red + 5 µL Compound Stock (Final ~2.5 mM).

    • Positive Control (No Inhibitor): 140 µL Buffer + 10 µL Phenol Red + 5 µL DMSO.

    • Negative Control (No Enzyme): 150 µL Buffer + 10 µL Phenol Red + 5 µL Compound.

  • Enzyme Addition: Add 20 µL Urease Stock to Test and Positive Control wells. Incubate for 10 minutes at 25°C to allow binding.

  • Reaction Initiation: Add 25 µL Urea Stock (500 mM) to all wells.

  • Measurement: Immediately monitor Absorbance at 560 nm (Phenol Red peak at alkaline pH) in kinetic mode for 20 minutes.

  • Data Interpretation:

    • Positive Control: Rapid increase in OD560 (Yellow

      
       Pink).
      
    • Inhibition: Slower rate or no change in OD560 compared to control.

Phase 3: Mode B - Substrate Promiscuity Check

Objective: Determine if Urease hydrolyzes the ester directly.

  • Buffer Adjustment: Use 5 mM Phosphate Buffer adjusted to pH 7.6 (Solution should be Pink).

  • Plate Setup:

    • Test Wells: 150 µL Buffer (pH 7.6) + 10 µL Phenol Red + 5 µL Compound Stock.

    • Enzyme Addition: Add 35 µL Urease Stock (High concentration: 100 U/mL).

  • Measurement: Monitor Absorbance at 560 nm .

  • Data Interpretation:

    • Hydrolysis: Decrease in OD560 (Pink

      
       Yellow) indicates acid production from ester cleavage.
      
    • Note: This confirms the compound is a substrate. If observed, this complicates Mode A (Inhibition) interpretation.

Data Analysis & Validation

Calculating % Inhibition (Mode A)

Calculate the Initial Velocity (


) from the linear portion of the Absorbance vs. Time curve.


  • 
     : Slope of the Test Compound well.
    
  • 
     : Slope of the DMSO-only well.
    
  • 
     : Slope of the No-Enzyme well.
    
Validation Criteria (Self-Validating System)
  • Z-Factor: For high-throughput screening, the Z' factor using the Positive Control (DMSO) and Full Inhibitor (AHA) must be > 0.5.

  • Solvent Tolerance: Urease is sensitive to DMSO. The DMSO control must retain >80% activity compared to a water-only buffer control.

  • False Positives: If Mode B shows activity (Esterase activity), the acidification will mask the alkalinization in Mode A, appearing as "Inhibition." Always run Mode B to rule this out.

Critical Notes & Troubleshooting

  • Compound Specificity: Tert-butyl esters are sterically hindered and generally resistant to enzymatic hydrolysis compared to methyl/ethyl esters. If no activity is seen in Mode B, this is expected and simplifies Mode A interpretation.

  • Alternative Detection: If the compound absorbs at 560 nm (colored compound), use the Berthelot Method (Endpoint assay measuring Ammonia directly) instead of Phenol Red to avoid optical interference.

  • Safety: this compound may be a skin irritant. Handle with standard PPE.

References

  • Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971–974. Link

  • Mobley, H. L., & Hausinger, R. P. (1989). Microbial ureases: significance, regulation, and molecular characterization. Microbiological Reviews, 53(1), 85–108. Link

  • Amtul, Z., et al. (2002). Urease inhibition by hydroxamic acids. Current Medicinal Chemistry, 9(14), 1323-1348. (Reference for Inhibition Assay Standards).
  • Sigma-Aldrich. Product Specification: this compound (CAS 20768-14-3). Link

Sources

Application Note: Optimized Synthesis of Tert-butyl (4-nitrophenoxy)acetate via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for the alkylation of 4-nitrophenol with tert-butyl bromoacetate . While conceptually a standard Williamson ether synthesis, the specific combination of a deactivated nucleophile (4-nitrophenol) and a lachrymatory, sterically bulky electrophile requires precise control of basicity, solvent polarity, and temperature to maximize yield and safety.

The resulting product, tert-butyl (4-nitrophenoxy)acetate , is a critical intermediate in linker chemistry. The tert-butyl ester provides a unique orthogonal protection strategy: it is stable under basic saponification conditions (unlike methyl/ethyl esters) but can be selectively cleaved by acidic trifluoroacetic acid (TFA) to reveal the free carboxylic acid for further coupling.

Mechanistic Insight & Reaction Design[1][2]

The Chemical Challenge

The reaction proceeds via an


 nucleophilic substitution .[1] However, two factors complicate the kinetics:
  • Nucleophile Deactivation: The nitro group at the para position of the phenol is strongly electron-withdrawing (

    
    , 
    
    
    
    effects). This delocalizes the negative charge of the phenoxide oxygen into the ring, significantly lowering its HOMO energy and nucleophilicity compared to unsubstituted phenol (
    
    
    of 4-nitrophenol
    
    
    7.15 vs. 10.0 for phenol).
  • Electrophile Nature: Tert-butyl bromoacetate is an

    
    -halo ester. While the bromine is a good leaving group, the adjacent carbonyl group stabilizes the transition state. However, the bulky tert-butyl group can induce minor steric repulsion if the trajectory of attack is not optimal.
    
Reaction Pathway Diagram

The following diagram illustrates the activation and substitution pathway.[1]

ReactionMechanism Reagents Reagents: 4-Nitrophenol + Base Intermediate Intermediate: 4-Nitrophenoxide Anion (Resonance Stabilized) Reagents->Intermediate Deprotonation (Fast) TS Transition State: SN2 Backside Attack Intermediate->TS + t-Butyl bromoacetate (Rate Limiting) Product Product: Tert-butyl (4-nitrophenoxy)acetate TS->Product - Br⁻

Figure 1: Mechanistic pathway highlighting the rate-limiting nucleophilic attack.[2]

Experimental Protocols

Two protocols are provided: Method A (Standard/Green) for routine synthesis and Method B (High-Throughput) for difficult substrates or rapid library generation.

Method A: The Standard Acetone Protocol (Recommended)

Best for: High purity, simple workup, avoiding high-boiling solvents.

Reagents:

  • 4-Nitrophenol (1.0 equiv)

  • Tert-butyl bromoacetate (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-nitrophenol (e.g., 1.0 g, 7.19 mmol) and anhydrous

    
     (2.0 g, 14.4 mmol).
    
  • Solvation: Add Acetone (25 mL, ~0.3 M concentration). Stir at room temperature for 15 minutes. Observation: The solution will turn bright yellow/orange as the phenoxide forms.

  • Addition: Add tert-butyl bromoacetate (1.6 mL, ~10.8 mmol) dropwise via syringe.

    • Safety Note: This reagent is a potent lachrymator.[3] Perform only in a fume hood.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (

    
    C) for 3–4 hours.
    
    • Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane). The starting phenol (

      
      ) should disappear; product appears higher (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      /KBr). Wash the filter cake with a small amount of acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.

  • Purification: Dissolve residue in EtOAc (50 mL) and wash with Water (2 x 50 mL) to remove unreacted phenoxide and trace salts. Dry organic layer over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from hot n-hexane or an EtOAc/Hexane mixture to yield white/pale-yellow crystals.

Typical Yield: 80–90%

Method B: The DMF/Cesium Protocol (Accelerated)

Best for: Reluctant nucleophiles or rapid kinetics.

Reagents:

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - The "Cesium Effect" increases solubility and nucleophilicity in organic media.
    
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Catalyst: Potassium Iodide (KI) (10 mol%) - In situ formation of the more reactive alkyl iodide.

Procedure Modifications:

  • Perform reaction at

    
    C  for 1–2 hours.
    
  • Workup: Requires rigorous aqueous washing (Lithium Chloride solution recommended) to remove DMF, or direct purification via reverse-phase flash chromatography.

Optimization & Data Summary

The following table summarizes the impact of variable changes based on internal optimization studies and literature precedents.

VariableConditionOutcomeRecommendation
Base

Standard rate, cheap, easy removal.Preferred

Faster rate, higher cost.Use for scale <100mg

Very fast, but requires dry THF and

management.
Avoid unless necessary
Solvent AcetoneClean workup, moderate rate (

C limit).
Preferred
DMFFast rate, difficult workup (high BP).Use if Acetone fails
MeCNGood compromise, slightly higher temp (

C).
Alternative
Catalyst TBAI / KIAccelerates reaction via Finkelstein (Br

I).
Add if conversion <50% at 2h

Quality Control & Troubleshooting Workflow

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Issue: Low Yield or Impurity CheckTLC 1. Check TLC Is Starting Material (SM) present? Start->CheckTLC SM_Yes Yes: Reaction Incomplete CheckTLC->SM_Yes SM_No No: Reaction Complete but low recovery CheckTLC->SM_No AddCatalyst Action: Add 10 mol% KI or switch to DMF SM_Yes->AddCatalyst CheckWater Action: Check Solvent Dryness (Water kills phenoxide) SM_Yes->CheckWater CheckHydrolysis Check: Did Ester Hydrolyze? (Acidic workup?) SM_No->CheckHydrolysis CheckSolubility Check: Product lost in Aqueous phase? (Back-extract aqueous layer) SM_No->CheckSolubility

Figure 2: Troubleshooting logic for Williamson Etherification.

Critical Safety Information

Tert-butyl Bromoacetate (CAS: 5292-43-3) [4]

  • Hazard: LACHRYMATOR . This compound causes severe eye irritation and tearing at very low concentrations. It is also corrosive and flammable.

  • Handling:

    • Double Glove: Nitrile gloves are generally sufficient for incidental contact, but change immediately upon splash.

    • Ventilation: All transfers must occur inside a functioning fume hood. Do not transport open vessels outside the hood.

    • Decontamination: Spills should be treated with dilute ammonia or aqueous base to hydrolyze the bromoacetate before cleaning.

4-Nitrophenol (CAS: 100-02-7)

  • Hazard: Toxic if swallowed.[3][5] Skin irritant. Stains skin yellow (persistent).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis).
  • Arfan, M. et al. "Synthesis and urease inhibition of some new 4-nitrophenol derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2010 . (Specific protocol validation for tert-butyl ester synthesis).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21235, Tert-butyl bromoacetate." PubChem, 2023 . (Safety and Physical Data).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Reference for Solvent/Base selection logic).

Sources

TLC mobile phase for separating Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: TLC Method Development for Tert-butyl 2-(4-nitrophenoxy)acetate

Executive Summary

This guide details the thin-layer chromatography (TLC) protocol for monitoring the synthesis of This compound (Target).[1] This compound is typically synthesized via the O-alkylation of 4-nitrophenol (SM1) with tert-butyl bromoacetate (SM2) under basic conditions (e.g.,


 in Acetone) [1].

Successful isolation requires distinguishing the moderately polar target ester from the highly polar, acidic phenolic starting material and the non-polar alkylating agent. This protocol establishes a self-validating mobile phase system using Hexane:Ethyl Acetate gradients, ensuring precise reaction monitoring and purification planning.

Chemical Analysis & Separation Logic

To design an effective mobile phase, we must analyze the polarity and interaction mechanisms of the components in the reaction mixture.[1]

ComponentStructure / FunctionalityPolarity ProfilePredicted Behavior on Silica
Tert-butyl bromoacetate (SM2)Alkyl halide, Ester, bulky t-butyl group.[2]Low (Lipophilic)Migrates near solvent front (

) in moderate polarity solvents.[1]
This compound (Target)Nitro (EWG), Ether, Ester.[1]Moderate Distinct migration (

). The t-butyl group reduces polarity compared to methyl/ethyl analogs.
4-Nitrophenol (SM1)Phenolic -OH, Nitro group.[1]High (Acidic, H-bond donor)Strong retention.[1] Likely to streak or stay at baseline without polar modification.
2-(4-nitrophenoxy)acetic acid (Impurity)Carboxylic acid (Hydrolysis byproduct).[1]Very High Baseline retention; requires high polarity or acid modifier to move.[1]

Mechanistic Insight: The separation relies on the "Polarity Gap" between the phenolic hydroxyl of SM1 and the capped ether/ester of the Target.[1] The tert-butyl group on the target adds significant steric bulk and lipophilicity, increasing the


 differential between the Target and the potential hydrolysis byproduct (free acid).

Standardized TLC Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates.[1]
    
  • Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc).[1][3] HPLC grade recommended.

  • Visualization: UV Lamp (

    
    ).
    
Mobile Phase Optimization

While literature suggests various gradients for nitrophenoxy derivatives, the presence of the tert-butyl group requires a specific adjustment to prevent the product from eluting too quickly.[1]

Recommended System: Hexane : Ethyl Acetate (80:20 v/v)

  • Preparation: Mix 8 mL n-Hexane with 2 mL Ethyl Acetate in a clean vial. Cap and invert to mix.

  • Chamber Saturation: Pour solvent into the TLC chamber to a depth of 0.5 cm.[1] Place a filter paper inside to wick solvent and saturate the headspace for 5 minutes.[1] Crucial for reproducible

    
     values.
    
Step-by-Step Execution
  • Baseline Marking: Lightly draw a pencil line 1.0 cm from the bottom of the plate.[1]

  • Spotting (The "Co-Spot" Technique):

    • Lane 1: 4-Nitrophenol (SM1) reference.

    • Lane 2: Reaction Mixture (RM).

    • Lane 3: Co-spot (SM1 + RM).[1] This confirms if a spot is starting material or a new product with similar

      
      .
      
    • Lane 4: Tert-butyl bromoacetate (SM2) reference (Optional, as it is UV weak/invisible or moves to front).[1]

  • Elution: Place plate in chamber. Allow solvent to rise until 1 cm from the top.[1]

  • Visualization: Dry the plate. View under UV (254 nm). The nitro-aromatic moiety quenches fluorescence, appearing as dark purple spots against a bright green background.

Data Interpretation & Troubleshooting

Expected


 Values (Hex:EtOAc 80:20): 
Compound

Value
Appearance (UV 254)
Tert-butyl bromoacetate

Faint/Invisible (staining may be required*)
Target Product 0.35 - 0.45 Strong Dark Spot
4-Nitrophenol

Dark Spot (often streaks)

Troubleshooting Matrix:

  • Issue: Product and SM1 overlap.

    • Solution: Decrease polarity to 90:10 (Hex:EtOAc) . The lipophilic product will move slightly, while the polar phenol stays at the baseline.[1]

  • Issue: 4-Nitrophenol streaks badly.

    • Cause: Ionization of the phenolic proton on silica.[1]

    • Solution:Do not add acid if purification is the goal, as the t-butyl ester is acid-sensitive. For analytical monitoring only, adding 0.1% Acetic Acid to the eluent sharpens the phenol spot.

  • Issue: New spot appears at Baseline (

    
    ). 
    
    • Diagnosis: Hydrolysis of the tert-butyl ester to the free acid. Check reaction conditions (ensure anhydrous acetone was used).

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation during reaction monitoring.

TLC_Optimization Start Start TLC Analysis (Hex:EtOAc 80:20) CheckRf Check Rf of Product Start->CheckRf Rf_Good Rf = 0.3 - 0.5 (Ideal Separation) CheckRf->Rf_Good Optimal Rf_Low Rf < 0.2 (Product stuck) CheckRf->Rf_Low Too Polar Rf_High Rf > 0.7 (Product moves too fast) CheckRf->Rf_High Too Non-Polar Streaking Is SM1 Streaking? Rf_Good->Streaking Adjust_Polar Increase Polarity Try Hex:EtOAc 70:30 Rf_Low->Adjust_Polar Adjust_NonPolar Decrease Polarity Try Hex:EtOAc 90:10 Rf_High->Adjust_NonPolar Adjust_Polar->CheckRf Adjust_NonPolar->CheckRf Add_Acid Add 0.1% AcOH (Analytical Only!) Streaking->Add_Acid Yes Proceed Proceed to Column Chromatography Streaking->Proceed No Add_Acid->Proceed

Caption: Decision tree for optimizing mobile phase polarity based on observed retention factors (


).

References

  • Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011).[4] this compound.[1][4][5] Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o532.[1][4] Available at: [Link]4]

  • Organic Syntheses. (2014). Synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane (Demonstrating TLC of nitro-aromatics in Hex/EtOAc). Available at: [Link]

Sources

Precision Preparation of Tert-butyl 2-(4-nitrophenoxy)acetate Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Abstract & Scope

This technical guide details the preparation, handling, and storage of stock solutions for Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 53046-98-3 / Formula: C₁₂H₁₅NO₅). This compound serves as a critical intermediate in the synthesis of PPAR agonists, urease inhibitors, and various pharmaceutical precursors. Due to the presence of the acid-labile tert-butyl ester and the reducible nitro group, specific handling protocols are required to maintain molecular integrity.

This document moves beyond basic "weigh-and-dissolve" instructions, providing a rationale-based approach to solvent selection, solubility limits, and stability maintenance.

Physicochemical Profile & Solvent Strategy[1][2][3]

Understanding the molecule's physical properties is the prerequisite for a stable stock solution.

PropertyValue / CharacteristicImplication for Stock Prep
Molecular Weight 253.25 g/mol Used for Molarity calculations.
Lipophilicity (LogP) ~2.5 - 3.0 (Predicted)Poor water solubility; requires organic co-solvents.
Functional Groups Nitro (-NO₂), Phenoxy ether, t-Butyl estert-Butyl ester is acid-labile. Avoid acidic buffers.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended. High solubility (>50 mM), low volatility.
Secondary Solvent Ethanol (Absolute)Viable, but evaporation risks concentration shifts.
Aqueous Solubility Negligible (< 100 µM)Do not dissolve directly in water/PBS.
Expert Insight: The Stability-Solubility Trade-off

The tert-butyl group provides steric bulk that protects the ester from hydrolysis under neutral or basic conditions more effectively than methyl/ethyl esters. However, it is highly susceptible to acid-catalyzed cleavage (forming isobutylene and the free acid).

  • Rule 1: Never use acidified solvents (e.g., 0.1% Formic Acid) for storage.

  • Rule 2: DMSO is hygroscopic. Water absorption over time can trigger slow hydrolysis. Use anhydrous DMSO and store in desiccated conditions.

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Target Concentration: 50 mM (12.66 mg/mL). Equipment: Analytical balance (0.01 mg readability), Class A volumetric glassware or calibrated pipettes, borosilicate glass vials (amber).

Workflow Diagram

StockPrep Weigh 1. Weigh Compound (Analytical Balance) Calc 2. Calculate Volume (V = Mass / [MW * Conc]) Weigh->Calc Solvent 3. Add Solvent (Anhydrous DMSO) Calc->Solvent Dissolve 4. Dissolve (Vortex / Sonicate) Solvent->Dissolve QC 5. QC Check (Visual Clarity) Dissolve->QC Aliquot 6. Aliquot & Store (-20°C, Desiccated) QC->Aliquot

Caption: Logical workflow for the preparation of gravimetrically accurate master stock solutions.

Step-by-Step Procedure
  • Gravimetric Quantification:

    • Weigh approximately 12.7 mg of this compound into a sterile amber glass vial.

    • Record the exact mass (e.g., 12.84 mg).

  • Volume Calculation:

    • Calculate the required DMSO volume to achieve exactly 50 mM.

    • Example: For 12.84 mg:

      
       (1014 µL).
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO (Grade ≥ 99.9%).

    • Vortex vigorously for 30 seconds.

    • Note: If particulate matter remains, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 40°C to prevent ester degradation.

  • Quality Control (Visual):

    • Hold the vial against a light source. The solution should be completely clear and slight yellow (characteristic of nitro compounds). If cloudy, add more DMSO to halve the concentration (25 mM) and recalculate.

  • Aliquot & Storage:

    • Dispense into 50–100 µL aliquots in polypropylene cryovials.

    • Storage: -20°C or -80°C.

    • Shelf Life: 6 months (if kept dry). Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Working Solutions & Aqueous Dilution

Challenge: Diluting hydrophobic stocks into aqueous media (cell culture or assay buffer) often causes precipitation ("crashing out").

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to media can cause local high concentrations and immediate precipitation. Use an intermediate step.

  • Step 1 (Intermediate): Dilute the 50 mM Master Stock 1:10 in DMSO to create a 5 mM Sub-Stock .

  • Step 2 (Final): Dilute the 5 mM Sub-Stock 1:1000 into the assay buffer (rapidly injecting while vortexing).

    • Final Concentration: 5 µM.

    • Final DMSO: 0.1% (Well tolerated by most cell lines).

Target Conc.[1][2][3] (µM)Dilution FactorPreparation StrategyFinal DMSO %
100 µM 1:500 from 50 mMDirect addition (Risk of precip.)0.2%
10 µM 1:5000 from 50 mMUse Intermediate Step (Rec.)0.02%
1 µM 1:50000 from 50 mMSerial Dilution Required< 0.01%

Troubleshooting & Stability Validation

Self-Validating the Protocol

To ensure the compound has not degraded or precipitated, perform this simple UV-Vis check before critical assays:

  • Spectra Check: Nitro-aromatics typically absorb in the 270–350 nm range.

  • Procedure: Dilute fresh stock 1:1000 in Ethanol. Measure Absorbance. Compare to a baseline scan taken on Day 0.

  • Failure Mode - Hydrolysis: If the tert-butyl ester hydrolyzes, the retention time on HPLC will shift significantly (carboxylic acid is much more polar), and the UV

    
     may shift slightly due to the change in electronic environment of the phenoxy ring.
    
Common Issues
  • Precipitation in Media:

    • Sign: Media turns turbid immediately.

    • Fix: Warm the media to 37°C before addition. Lower the final concentration.

  • Yellowing of Stock:

    • Sign: Darkening from pale yellow to orange/brown.

    • Cause: Photodegradation or oxidation of the nitro group.

    • Fix: Discard.[4] Ensure storage in amber vials.

References

  • Compound Synthesis & Characterization

    • Arfan, M., et al. (2010).[5] Synthesis and urease inhibitory activities of some new N4-substituted 4-nitrophenoxyacetyl hydrazides. (Contextual reference for 4-nitrophenoxy derivatives).

    • This compound Structure Confirmation.[5] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11243869. [Link]

  • General Stock Preparation Guidelines
  • Tert-Butyl Ester Chemistry

    • Organic Chemistry Portal. Tert-Butyl Esters: Protection and Deprotection. [Link]

  • Safety Data (Nitro Compounds)

    • ILO/WHO. (2021).[4] International Chemical Safety Cards (ICSC): Nitroaromatics. [Link]

Sources

Troubleshooting & Optimization

Improving yield of Tert-butyl 2-(4-nitrophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Tert-butyl 2-(4-nitrophenoxy)acetate Synthesis

  • Ticket ID: CHEMSUP-882-NITRO

  • Subject: Yield Optimization & Troubleshooting for Phenolic Alkylation

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

You are likely synthesizing This compound as a metabolic intermediate or a precursor for PPAR agonists (e.g., Muraglitazar analogs). The reaction is a classic Williamson Ether Synthesis , but the presence of the tert-butyl ester introduces a critical instability factor: acid sensitivity .

While the reaction theoretically follows a simple


 pathway, users frequently report yields stalling at 50-60% or the product isolating as an intractable oil. This guide deconstructs the chemical causality of these failures and provides a validated protocol to push yields >85%.

Module 1: Reaction Design & Mechanism

To fix the yield, we must first respect the mechanism. The reaction relies on the nucleophilic attack of the phenoxide ion on the


-carbon of the tert-butyl bromoacetate.

Key Mechanistic Drivers:

  • Deprotonation: 4-nitrophenol (

    
    ) is acidic enough to be deprotonated by weak bases like Potassium Carbonate (
    
    
    
    ). Stronger bases (NaH) are often overkill and increase side reactions.
  • The Electrophile: Tert-butyl bromoacetate is a reactive alkyl halide.[1] However, it is prone to hydrolysis if moisture is present.

  • The Trap: The tert-butyl group is acid-labile. Standard acidic workups (HCl washes) will cleave the ester, reverting your product to the carboxylic acid (4-nitrophenoxyacetic acid), which washes away in the aqueous phase.

Visualizing the Pathway:

ReactionMechanism Start 4-Nitrophenol Intermediate 4-Nitrophenoxide Anion (Nucleophile) Start->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate TS Transition State (SN2 Attack) Intermediate->TS + Reagent Reagent Tert-butyl bromoacetate (Electrophile) Reagent->TS Product This compound TS->Product -Br (Leaving Group) SideProduct Side Reaction: Ester Hydrolysis (Acid/H2O) Product->SideProduct If pH < 4 or Wet

Figure 1: Mechanistic pathway highlighting the critical SN2 attack and the risk of acid-catalyzed hydrolysis.

Module 2: Troubleshooting Guide (Root Cause Analysis)

If your yield is low, do not simply "add more reagent." Use this diagnostic logic to identify the failure point.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Wet Solvent/Base: Water solvates the phenoxide anion, killing its nucleophilicity (H-bonding).Action: Flame-dry glassware. Use anhydrous Acetone or DMF. Dry

in an oven at 120°C overnight before use.
Product is an Oil Residual Solvent/Impurities: DMF is hard to remove; unreacted phenol is present.Action: Recrystallize from n-Hexane or Ethanol/Water. If using DMF, wash organic layer 5x with water to remove it.
Missing Product Acidic Workup: You used 1M HCl to neutralize the base, cleaving the t-butyl ester.Action: NEVER use strong acid. Neutralize with sat.

or simply filter the base and wash with water.
Starting Material Remains Particle Size: Granular

has low surface area.
Action: Grind

into a fine powder using a mortar and pestle before adding to the flask.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol prioritizes Acetone over DMF. While DMF reacts faster, Acetone allows for a cleaner workup, preventing the "oiling out" issues common with DMF retention.

Reagents:

  • 4-Nitrophenol (

    
     equiv.)
    
  • Tert-butyl bromoacetate (

    
     equiv.)
    
  • Potassium Carbonate (

    
    ), anhydrous, powdered (
    
    
    
    equiv.)
  • Potassium Iodide (

    
    ), catalytic (
    
    
    
    equiv.) - Optional, accelerates reaction via Finkelstein.
  • Solvent: Acetone (Anhydrous).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add the powdered

    
     . Stir vigorously at room temperature for 15–20 minutes.
    
    • Why? This pre-forms the phenoxide anion before the electrophile is introduced.

  • Addition: Add Tert-butyl bromoacetate dropwise via syringe. (Add KI here if using).

  • Reflux: Attach a condenser and heat the mixture to a gentle reflux (

    
    ) for 3–5 hours .
    
    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The 4-nitrophenol spot (lower

      
      ) should disappear.
      
  • Workup (The Critical Step):

    • Cool to room temperature.[2]

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the inorganic solids (

      
      , 
      
      
      
      ). Wash the pad with fresh acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to obtain a residue.

    • Partition: Dissolve residue in Ethyl Acetate and wash with 10%

      
       or NaOH  (cold).
      
    • Why? The basic wash removes any unreacted 4-nitrophenol (which is soluble in base), leaving your neutral ester in the organic layer.

  • Isolation: Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: If the product solidifies, recrystallize from n-Hexane or Ethanol .

Module 4: FAQ (Field-Specific)

Q: Can I use Sodium Hydride (NaH) instead of


 to speed this up? 
A:  Yes, but it is risky. NaH is a strong base and requires strictly anhydrous THF/DMF. It can cause ester cleavage or side reactions if not handled at 

. For this specific substrate,

in refluxing acetone is the industry balance for high yield vs. purity.

Q: Why is my product turning yellow/brown? A: 4-Nitrophenol derivatives are often yellow. However, dark brown indicates decomposition or oxidation. Ensure you are conducting the reaction under an inert atmosphere (


 or Argon) if you see significant darkening, though this reaction is generally air-tolerant.

Q: Can I use tert-butyl chloroacetate instead of bromoacetate? A: Yes, but the chloride is a poorer leaving group. You must add catalytic Potassium Iodide (KI) to facilitate an in situ Finkelstein reaction (converting R-Cl to R-I), otherwise the reaction will take 24+ hours.

References

  • Preparation of this compound (Experimental) . National Institutes of Health (PMC). Available at: [Link]

  • Williamson Ether Synthesis: Mechanism and Conditions . Chemistry Steps. Available at: [Link]

Sources

t-Bu Ester Stability Hub: Preventing Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanic's Corner: Why Your Ester is Vanishing

To prevent the loss of a tert-butyl ester, you must understand that its decomposition is rarely a traditional hydrolysis (water attacking the carbonyl). Instead, it is almost exclusively an acid-catalyzed alkyl-oxygen cleavage (


)  driven by the stability of the tert-butyl cation.

This distinction is critical: adding water doesn't kill it; protons do. The reaction pathway is an E1 elimination that fragments the ester into a carboxylic acid and isobutylene gas.

Mechanism of Failure

The following diagram illustrates the pathway you are trying to intercept. Note that once the tert-butyl cation forms, the ester is irretrievably lost.

tButylCleavage cluster_0 Critical Control Point: pH < 4 Ester t-Butyl Ester (Starting Material) Inter Protonated Ester (Activated Intermediate) Ester->Inter Protonation Proton H+ Source (Acid/Silica/Lewis Acid) Proton->Inter TS Transition State (C-O Bond Breaking) Inter->TS Rate Limiting Step Acid Carboxylic Acid (Degradation Product) TS->Acid Cation t-Butyl Cation (Unstable Intermediate) TS->Cation Isobutylene Isobutylene Gas (Irreversible Byproduct) Cation->Isobutylene E1 Elimination (-H+)

Figure 1: The acid-catalyzed fragmentation pathway (


) of tert-butyl esters.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My product disappeared after an acidic wash."

Diagnosis: You likely used 1M HCl or similar strong acid to remove amines or quench a reaction. While t-butyl esters are more stable than Boc groups, they are not immune to strong aqueous acids, especially if the layers are not separated immediately. Corrective Action:

  • Immediate: Switch to a buffered quench.

  • Protocol: Use 0.5M Citric Acid (pH ~3-4) or Saturated

    
     (pH ~5)  instead of HCl. Citric acid is strong enough to protonate amines but generally too weak to cleave t-butyl esters rapidly at room temperature [1].
    
Scenario B: "I lost my ester during Silica Gel Chromatography."

Diagnosis: Silica gel is naturally acidic (pH 4–5) due to surface silanol groups. Sensitive t-butyl esters can cleave on the column, especially during slow elutions. Corrective Action:

  • Buffered Eluent: Add 1% Triethylamine (

    
    )  or 1% Pyridine  to your eluent system. This neutralizes the acidic sites on the silica.
    
  • Alternative Stationary Phase: Switch to Neutral Alumina , which does not possess the acidic surface protons of silica gel [2].

Scenario C: "The ester cleaved while concentrating on the Rotavap."

Diagnosis: Thermal elimination. Even trace amounts of acid (from the reaction or workup) become concentrated as the solvent evaporates. Heating the flask accelerates the E1 elimination pathway shown in Figure 1. Corrective Action:

  • Temperature Control: Set the bath temperature < 40°C .

  • Azeotrope: If trace acid is suspected, add toluene and evaporate. Toluene forms azeotropes with many acids and helps remove them without concentrating the acid in the aqueous phase.

Scenario D: "Reaction contained Lewis Acids ( , , )."

Diagnosis: Lewis acids can coordinate to the carbonyl oxygen, mimicking the proton's role and facilitating cleavage.


 is specifically known to cleave t-butyl esters in DCM [3].
Corrective Action: 
  • Sequestering: You must strip the metal before concentration. Use Rochelle’s Salt (Potassium Sodium Tartrate) or EDTA disodium salt solution during the aqueous workup to chelate the metal ions into the aqueous layer.

Standard Operating Procedures (SOPs)

Protocol 1: The "Safe" Quench for Acid-Sensitive Esters

Use this when quenching basic reactions (e.g., enolate alkylations) containing t-butyl esters.

  • Preparation: Prepare a saturated solution of Ammonium Chloride (

    
    ) or a 10% w/v solution of Citric Acid.
    
  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition: Add the buffer solution dropwise with vigorous stirring.

    • Note: Do not dump the solution in; localized heating can cause cleavage.

  • Verification: Check the pH of the aqueous layer. It should be between 5 and 7.

  • Extraction: Extract immediately with EtOAc or DCM. Do not let the biphasic mixture stir for prolonged periods (e.g., overnight).

Protocol 2: Deactivating Silica Gel

Use this for purification of highly sensitive esters.

  • Slurry Preparation: Mix the required amount of silica gel with the starting eluent (e.g., Hexanes/EtOAc).

  • Basification: Add Triethylamine (

    
    ) to the slurry until the concentration is 1% v/v (e.g., 1 mL 
    
    
    
    per 100 mL solvent).
  • Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2-3 column volumes of the 1%

    
     eluent before loading your sample.
    
  • Running: Maintain 0.5% - 1%

    
     in the mobile phase throughout the run.
    

Technical Data: Stability Profile

ConditionStability RatingNotes
1M NaOH / KOH Excellent t-Bu esters are sterically hindered and resistant to saponification (

).
1M HCl (aq) Poor Rapid cleavage via

. Avoid.
10% Citric Acid Good Stable for short durations (workup times < 1 hr).
TFA / DCM None Standard deprotection condition.[1] Cleaves in minutes [4].
Silica Gel (Untreated) Moderate Risk increases with residence time and product sensitivity.
Lewis Acids (

)
Poor Can selectively cleave t-Bu esters in presence of other groups [3].[2][3][4]

Decision Matrix: Workup Strategy

WorkupStrategy Start Reaction Complete (Contains t-Bu Ester) Q_Acid Was the reaction acidic (Lewis or Brønsted)? Start->Q_Acid Q_Base Was the reaction Basic? Q_Acid->Q_Base No Action_BaseWash Wash with sat. NaHCO3 or Rochelle's Salt Q_Acid->Action_BaseWash Yes Action_Buffer Quench with NH4Cl or Phosphate Buffer (pH 7) Q_Base->Action_Buffer Yes Action_Neutral Standard Water/Brine Wash Q_Base->Action_Neutral No Purify Purification Step Action_BaseWash->Purify Action_Buffer->Purify Action_Neutral->Purify Silica_Mod Use 1% Et3N in Eluent Purify->Silica_Mod Substrate is Acid Sensitive Standard_Silica Standard Silica Gel Purify->Standard_Silica Substrate is Robust

Figure 2: Decision tree for selecting the appropriate workup and purification method.

FAQ

Q: Can I use MgSO4 to dry my organic layer? A: Yes, anhydrous


 and 

are neutral and safe. Avoid acidic drying agents like silica-based desiccants if the ester is extremely labile.

Q: I have a Boc group and a t-Bu ester. Which will cleave first? A: Generally, N-Boc groups are slightly more sensitive to acid than C-terminal t-butyl esters, but the difference is often too small to exploit for selective deprotection without highly specific conditions (e.g.,


 / NaI) [5]. During workup, if you cleave one, you will likely cleave the other.

Q: Is the cleavage reversible? A: No. The isobutylene gas escapes (entropy driven), making the reaction irreversible under standard laboratory conditions. You cannot "fix" it by adding base later; the ester is gone.

References

  • Greene's Protective Groups in Organic Synthesis Wuts, P. G. M.[5] (2014). Protection for the Carboxyl Group.[6][7][8][9][10] Wiley. [Link]

  • Purification of Laboratory Chemicals Armarego, W. L. F. (2017). General Methods for Purification. Elsevier. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Wu, Y.-q., et al. (2000). Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • Selective Removal of tert-Butyl Ester in the Presence of Boc Group Marcantoni, E., et al.[11] (2001).[10] The Journal of Organic Chemistry, 66(12), 4430–4432. [Link]

Sources

Stability of Tert-butyl 2-(4-nitrophenoxy)acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Stability Under Acidic Conditions

Executive Summary

Tert-butyl 2-(4-nitrophenoxy)acetate represents a classic "orthogonal" protection strategy. The tert-butyl ester motif renders the carboxylate resistant to nucleophilic attack (hydrolysis by base) and catalytic hydrogenation, yet it remains highly sensitive to acidolysis.[1]

This guide addresses the specific stability profile of this molecule, focusing on the acid-catalyzed cleavage of the tert-butyl group—both when you want it to happen (deprotection) and when you don't (unintended degradation).

Module 1: The Stability Profile (Mechanism)

The stability of this compound is dictated by the


 mechanism  (Acid-catalyzed Alkyl-Oxygen cleavage, unimolecular). Unlike methyl or ethyl esters, which hydrolyze via nucleophilic attack at the carbonyl (

), tert-butyl esters fragment because the tert-butyl cation is stable enough to leave.

The Critical Threshold:

  • pH > 4: Generally Stable (Kinetic stability).

  • pH < 2: Rapid Degradation (Thermodynamic instability).

  • Lewis Acids: Highly Labile (e.g.,

    
    , 
    
    
    
    ).
Mechanistic Pathway

The reaction is driven by the entropy of isobutylene gas formation and the stability of the tertiary carbocation.

G Start Tert-butyl Ester (Substrate) Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ TS Transition State (C-O Bond Lengthening) Protonation->TS Cleavage Fragmentation TS->Cleavage Products Carboxylic Acid + Isobutylene (Gas) Cleavage->Products - tBu+

Figure 1: The


 cleavage pathway. Note that the 4-nitrophenoxy group remains intact due to the stability of the ether linkage against Brønsted acids.
Module 2: Troubleshooting Unintended Degradation

User Scenario: "I purified my compound on silica gel, and 30% of it hydrolyzed to the free acid. Why?"

Root Cause: Silica gel is weakly acidic (


 in aqueous slurry). While tert-butyl esters are more robust than silyl ethers, prolonged exposure to acidic silica, especially with residual moisture, catalyzes hydrolysis.
Diagnostic & Remediation Table
SymptomProbable CauseCorrective Action
Slow hydrolysis on TLC/Column Acidic Silica GelPre-treat Silica: Flush column with 1%

in Hexanes before loading. Switch Phase: Use Neutral Alumina.
Degradation in CDCl3 (NMR) HCl formation in solventNeutralize: Filter

through basic alumina or store over

. Solvent Switch: Use DMSO-

or Acetone-

.
Precipitate during workup Acidic Aqueous WashBuffer: Avoid 1M HCl washes. Use saturated

or Citric Acid (pH ~4) instead.
Module 3: Controlled Deprotection Protocols

When the goal is to remove the tert-butyl group to yield 2-(4-nitrophenoxy)acetic acid , specific protocols ensure complete conversion without affecting the ether linkage or the nitro group.

Protocol A: The Standard (TFA/DCM)

Best for: Small scale, high solubility substrates.

  • Dissolution: Dissolve substrate (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.

  • Addition: Add Trifluoroacetic acid (TFA) slowly at

    
    . Ratio: DCM:TFA (1:1 v/v) or (2:1 v/v).
    
  • Reaction: Warm to Room Temperature (RT). Stir for 1–3 hours.

    • Monitoring: TLC will show the disappearance of the non-polar ester and the appearance of a polar streak (acid).

  • Workup: Evaporate volatiles in vacuo.

    • Note: Co-evaporate with Toluene (

      
      ) to remove residual TFA.
      
  • Purification: The product is usually pure enough for the next step. If not, recrystallize from Hexane/EtOAc.

Protocol B: The Scavenger-Free Advantage

Why this molecule is special: In many deprotections (e.g., Boc-Tryptophan), the liberated tert-butyl cation acts as an electrophile, alkylating electron-rich rings.

  • Your Molecule: The 4-nitrophenoxy ring is highly electron-deficient due to the nitro group (

    
    ).
    
  • Implication: The ring effectively "repels" the tert-butyl cation. You do not need cation scavengers (like triethylsilane or thioanisole). The cation will simply eliminate to form isobutylene gas.

Protocol C: HCl in Dioxane (Alternative)

Best for: Large scale, avoiding fluorinated waste.

  • Dissolve substrate in minimal 1,4-Dioxane.

  • Add 4.0 M HCl in Dioxane (5–10 equiv).

  • Stir at RT for 4–12 hours.

  • Concentrate to dryness.

Module 4: Analytical Validation

User Scenario: "How do I confirm the ester is gone? The UV spectra look identical."

Answer: The UV chromophore (4-nitrophenoxy) is virtually unchanged by the distal ester hydrolysis. You must use NMR or HPLC retention time.

Diagnostic Workflow

G Start Sample Analysis Method Select Method Start->Method NMR 1H NMR (CDCl3/DMSO) Method->NMR HPLC HPLC-MS (Reverse Phase) Method->HPLC CheckNMR Check 1.4-1.5 ppm region NMR->CheckNMR CheckHPLC Check Retention Time (Rt) HPLC->CheckHPLC ResultEster Singlet (9H) Present: Ester Intact CheckNMR->ResultEster ResultAcid Singlet Absent + Broad OH (>10 ppm): Deprotection Complete CheckNMR->ResultAcid ResultHPLC_Ester High Rt (Non-polar) CheckHPLC->ResultHPLC_Ester ResultHPLC_Acid Low Rt (Polar) + Mass [M-H]- 196 CheckHPLC->ResultHPLC_Acid

Figure 2: Analytical decision tree for validating ester cleavage.

Quantitative Data: 1H NMR Shifts
Proton EnvironmentEster (Substrate)

(ppm)
Acid (Product)

(ppm)
t-Butyl (-C(CH3)3) 1.48 (s, 9H) Absent
Methylene (-CH2-) 4.58 (s, 2H)4.75 (s, 2H) (Slight downfield shift)
Aromatic (Ortho to NO2) 8.20 (d, 2H)8.22 (d, 2H)
Carboxylic Acid (-COOH) Absent10.0–13.0 (br s, 1H)
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on ester stability and cleavage conditions).

  • Wright, S. W., et al. (1992). "Tetrahedron Letters," 33(12), 1539-1542. (Discusses acid-catalyzed cleavage rates of tert-butyl esters).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15720, (4-Nitrophenoxy)acetic acid. (Used for pKa and physical property verification).[2][3]

  • Ali, Q., et al. (2011). "this compound."[4][5][6] Acta Crystallographica Section E, 67(2), o532.[5] (Structural confirmation and synthesis data).

Sources

Technical Support Center: Precision Alkylation of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

The Challenge: Alkylation of 4-nitrophenol (4-NP) presents a specific chemoselectivity challenge. While the 4-nitrophenoxide anion is an ambident nucleophile (capable of reacting at Oxygen or Carbon), the strong electron-withdrawing nitro group (


) significantly deactivates the ring carbons, making 

-alkylation
(ortho-position) kinetically unfavorable compared to unsubstituted phenol.

Therefore, the primary "side products" in this specific reaction are not usually


-alkylated isomers, but rather:
  • Hydrolysis Products: Conversion of the alkylating agent (

    
    ) into alcohol (
    
    
    
    ) due to moisture.
  • Elimination Products: Formation of alkenes via E2 elimination (if

    
     is secondary/tertiary).
    
  • Unreacted Starting Material: Due to the low nucleophilicity of the stabilized nitrophenoxide anion.

This guide provides high-fidelity protocols to maximize


-alkylation (Ether formation) while suppressing these specific competitive pathways.

Competitive Pathways Visualization

The following diagram illustrates the kinetic competition occurring in your reaction flask. Understanding this is crucial for troubleshooting.

G Start 4-Nitrophenol (Substrate) Base Base (Deprotonation) Start->Base Anion 4-Nitrophenoxide (Ambident Nucleophile) Base->Anion - H+ Ether 4-Alkoxynitrobenzene (Target: O-Alkylation) Anion->Ether SN2 Attack (Major) Polar Aprotic Solvent C_Alkyl Ortho-Alkyl Product (C-Alkylation) Anion->C_Alkyl Solvent Cage Effect (Rare for 4-NP) Alkene Alkene (Elimination Side Product) Anion->Alkene E2 Elimination (If R=Sec/Tert) RX Alkyl Halide (R-X) RX->Ether RX->Alkene Alcohol Alcohol (R-OH) (Hydrolysis Side Product) RX->Alcohol Water Contamination (Hydrolysis)

Figure 1: Reaction landscape of 4-nitrophenol alkylation. Green path indicates the desired Williamson Ether Synthesis; red paths indicate yield-reducing side reactions.

Troubleshooting Guide (FAQ & Q&A)

Module A: Yield & Conversion Issues

Q: My LC-MS shows a large peak for the alcohol (R-OH) derived from my alkyl halide, and low ether yield. Why? A: This is the most common failure mode. The hydroxide ion (if using aqueous base) or trace water (in "dry" solvents) is competing with the 4-nitrophenoxide for the alkyl halide.

  • The Cause: 4-Nitrophenoxide is a weak nucleophile (due to resonance stabilization). Water/Hydroxide is a stronger nucleophile/base. If water is present, it hydrolyzes the alkyl halide before the phenoxide can attack.

  • The Fix: Switch to Anhydrous Conditions (Method A below) or Phase Transfer Catalysis (Method B). In Method A, ensure your solvent (DMF/Acetonitrile) is dry (<50 ppm water) and use an inorganic base like

    
     which acts as a desiccant.
    

Q: The reaction is extremely slow. I still have 40% unreacted nitrophenol after 24 hours. A: You are likely experiencing the "Solvation Cage" effect.

  • The Cause: If you are using a protic solvent (Methanol, Ethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen, effectively "caging" it and preventing attack on the alkyl halide.

  • The Fix: Switch to a Polar Aprotic Solvent (DMF, DMSO, NMP). These solvents solvate the cation (

    
    ) but leave the phenoxide anion "naked" and highly reactive.
    
  • Reference: See Solvent Effects in Williamson Synthesis [1].

Module B: Impurity Profile

Q: I see a significant amount of alkene in my crude NMR. A: You are observing E2 Elimination.

  • The Cause: Your alkyl halide is likely secondary (e.g., isopropyl bromide) or tertiary. The nitrophenoxide is acting as a base rather than a nucleophile. High temperatures favor elimination over substitution.

  • The Fix:

    • Lower the reaction temperature (try 25°C - 40°C).

    • If possible, switch to a primary alkyl halide or a sulfonate ester (Tosylate/Mesylate), which is less prone to elimination than iodides/bromides in some contexts.

Q: Is


-alkylation (ring alkylation) a concern? 
A:  Generally, no.
  • The Insight: Unlike unsubstituted phenol or naphthol, the nitro group at the para position withdraws electron density from the ring, deactivating the ortho carbons. Unless you are using extremely non-polar solvents without a catalyst,

    
    -alkylation is overwhelmingly favored [2].
    

Optimized Experimental Protocols

Method A: The "Naked Anion" Protocol (High Purity)

Best for: Small scale, difficult substrates, or when R-X is expensive.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Alkyl Halide (1.1 - 1.2 eq)

  • 
     (Anhydrous, granular) (2.0 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve 4-nitrophenol in anhydrous DMF (Concentration ~0.5 M). Add

    
    .
    
  • Activation: Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange (formation of phenoxide anion). Note: This pre-stir ensures the base neutralizes any trace acid and forms the nucleophile before R-X is exposed to potential hydrolysis.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat to 60°C (if R-X is primary) or keep at RT (if R-X is secondary). Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The product usually precipitates (ethers of nitrophenol are often solids). Filter and wash with water to remove DMF and inorganic salts.

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale, moisture-sensitive alkyl halides, avoiding DMF removal.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Alkyl Halide (1.2 eq)[1]

  • Solvent: Toluene or Dichloromethane (Organic Phase)

  • Base: 10% NaOH (Aqueous Phase)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Step-by-Step:

  • Biphasic Setup: Dissolve 4-nitrophenol and TBAB in the organic solvent. Add the aqueous NaOH.

  • Mechanism: The 4-nitrophenol is deprotonated at the interface. The TBAB cation pairs with the phenoxide anion, dragging it into the organic layer.

  • Reaction: Add Alkyl Halide to the stirring mixture. Heat to reflux (Toluene) or 40°C (DCM).

  • Advantage: The alkyl halide stays in the organic layer, protected from the bulk water. The reaction occurs in the organic phase where the phenoxide is highly reactive.

  • Reference: Phase Transfer Catalysis in Organic Synthesis [3].

Data & Solvent Selection Guide

The choice of solvent dictates the reaction rate and the ratio of Substitution (


-alkyl) vs. Elimination.
Solvent ClassExamplesEffect on 4-NitrophenoxideRisk of Side ProductsRecommendation
Polar Aprotic DMF, DMSO, NMPExcellent. Solvates cation, leaves anion "naked" and reactive.Low (if dry). Hydrolysis if wet.[2]Primary Choice
Polar Protic Ethanol, Methanol, WaterPoor. Hydrogen bonds cage the anion, reducing nucleophilicity drastically.High. Slow rate leads to incomplete reaction.Avoid
Non-Polar Toluene, DCMNone. Phenoxide salts are insoluble.Reaction will not proceed without PTC.[3]Use only with PTC
Ketones Acetone, MEKGood. Moderate solvation.Low. Good for iodides (Finkelstein conditions).Secondary Choice

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Solvent Choice.[4][1][Link]

  • Chemistry LibreTexts. (2025). Preparing Ethers: Williamson Synthesis Limitations.[4][5][Link]

  • Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications.[Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[4][6][5][2][Link]

Sources

Validation & Comparative

FTIR Characteristic Peaks of Tert-butyl 2-(4-nitrophenoxy)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Tert-butyl 2-(4-nitrophenoxy)acetate (CAS 105613-88-1) is a critical intermediate in the synthesis of PPAR agonists and other phenoxyacetic acid derivatives. Its structural integrity hinges on two labile functionalities: the tert-butyl ester (acid-labile protecting group) and the aryl-alkyl ether linkage.

For drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is not merely a characterization tool but a process analytical technology (PAT) checkpoint. It serves as the primary method to validate the Williamson Ether Synthesis reaction, specifically confirming the alkylation of 4-nitrophenol while ensuring the tert-butyl ester remains intact.

This guide compares the spectral fingerprint of the target compound against its precursors—4-Nitrophenol and Tert-butyl bromoacetate —and provides a self-validating protocol for reaction monitoring.

Mechanistic & Structural Basis of Spectral Shifts

To interpret the FTIR spectrum accurately, one must understand the vibrational causality introduced during synthesis. The transformation involves the nucleophilic attack of the phenoxide ion on the


-carbon of the bromoacetate.
The Reaction Pathway (Process Logic)

ReactionPathway SM1 4-Nitrophenol (Reactant A) Base K2CO3 / Acetone (Deprotonation) SM1->Base Loss of O-H SM2 Tert-butyl bromoacetate (Reactant B) Prod This compound (Target) SM2->Prod Loss of C-Br Inter Phenoxide Anion (Nucleophile) Base->Inter Inter->Prod Formation of Ether C-O-C

Figure 1: Mechanistic pathway highlighting the functional group transformations detectable by FTIR.

Key Vibrational Modes
  • Phenolic O-H (Loss): The most diagnostic indicator of reaction completion is the disappearance of the broad, hydrogen-bonded O-H stretch from the starting nitrophenol.

  • Ester Carbonyl C=O[1] (Retention/Shift): The carbonyl peak from the tert-butyl bromoacetate is retained but shifts slightly due to the change in the electronic environment at the

    
    -carbon (Br 
    
    
    
    O-Ar).
  • Nitro Group (

    
    ):  The strong electron-withdrawing nitro group remains constant, providing an internal frequency standard at 
    
    
    
    1520 cm⁻¹ and
    
    
    1340 cm⁻¹.
  • Tert-Butyl "Doublet": The specific skeletal vibrations of the tert-butyl group (

    
    ) appear as a characteristic doublet around 1370–1390 cm⁻¹, distinguishing it from methyl or ethyl ester analogs.
    

Comparative Spectral Analysis

The following table contrasts the target compound with its critical precursors. Data is synthesized from standard group frequencies and specific precursor characterization.

Table 1: Diagnostic Peak Assignments & Comparison
Functional GroupVibration ModeTarget: this compoundPrecursor A: 4-NitrophenolPrecursor B: Tert-butyl bromoacetateDiagnostic Note
Hydroxyl O-H StretchAbsent 3300–3500 cm⁻¹ (Broad, Strong)AbsentPrimary QC Check: Presence indicates unreacted phenol.
Carbonyl Ester C=O[1][2][3] Stretch1735–1750 cm⁻¹ (Strong)Absent1730–1740 cm⁻¹Sharp, intense peak. Confirms ester integrity.
Nitro (Ar-NO₂) Asymmetric Stretch1515–1525 cm⁻¹ 1523 cm⁻¹AbsentDiagnostic for the aromatic ring system.
Nitro (Ar-NO₂) Symmetric Stretch1340–1350 cm⁻¹ 1343 cm⁻¹AbsentOften the strongest band in the fingerprint region.
Ether (Ar-O-R) C-O-C Asym. Stretch1230–1250 cm⁻¹ 1200–1230 cm⁻¹ (C-OH)AbsentShift from phenolic C-O to ether C-O-C.
Ester (C-O) C-O Stretch1150–1170 cm⁻¹ Absent1150–1170 cm⁻¹Overlaps with ether bands; requires careful baseline correction.
Tert-Butyl C-H Bending (Skeletal)1368 & 1392 cm⁻¹ (Doublet)Absent1370 & 1395 cm⁻¹Differentiation: Distinguishes t-butyl from methyl esters (single band).
Aromatic Ring C=C Breathing1590–1610 cm⁻¹ 1590–1610 cm⁻¹AbsentConfirms presence of benzene ring.

Experimental Protocol: Self-Validating FTIR Workflow

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, which is preferred over KBr pellets for this compound due to the potential for ester hydrolysis in hygroscopic KBr matrices.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., Bruker Tensor or equivalent) with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

  • Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade) for cleaning.

Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with DCM. Ensure the energy curve is normal.

    • Collect a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
  • Precursor Baseline (Control):

    • Run a sample of pure 4-Nitrophenol . Note the intensity of the O-H band at 3350 cm⁻¹.

    • Why? This establishes the "100% impurity" baseline.

  • Sample Analysis:

    • Place

      
      2–5 mg of the synthesized solid This compound  on the crystal.
      
    • Apply pressure using the anvil until the absorbance of the strongest peak (likely

      
       or 
      
      
      
      ) reaches 0.5–0.8 a.u. (do not exceed 1.0 to avoid detector saturation).
  • Data Validation (The "Decision Gate"):

    • Gate 1 (Reaction Completion): Zoom into 3200–3600 cm⁻¹. Is the baseline flat?

      • Yes: Proceed.

      • No: Unreacted phenol present. Recrystallize (e.g., Ethanol/Hexane).

    • Gate 2 (Structure Confirmation): Check 1740 cm⁻¹ (Ester) and 1520 cm⁻¹ (Nitro). Both must be present.

    • Gate 3 (Solvent Check): If recrystallized from acetone, check for a ketone peak at 1715 cm⁻¹ (distinct from ester at 1740 cm⁻¹).

Workflow Diagram

FTIR_Workflow Start Start Analysis Clean Clean ATR & Background Start->Clean Scan Scan Sample (16 scans) Clean->Scan CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Scan->CheckOH FailOH Result: Unreacted Phenol Action: Recrystallize CheckOH->FailOH Peak Detected PassOH Region is Flat CheckOH->PassOH No Peak CheckCO Check 1740 cm⁻¹ (C=O Region) PassOH->CheckCO FailCO Result: Ester Hydrolysis Action: Check pH/Storage CheckCO->FailCO Peak Absent/Broad PassCO Sharp Peak Present CheckCO->PassCO Peak Sharp Final Product Validated PassCO->Final

Figure 2: Logic flow for validating product purity via FTIR.

Comparison with Analogs (Methyl/Ethyl Esters)

Researchers often substitute the tert-butyl group with methyl or ethyl to alter solubility or metabolic stability. FTIR can rapidly distinguish these analogs.

  • Tert-butyl Ester: Shows a characteristic doublet (split peak) for the C-H bending of the gem-dimethyls at 1395 cm⁻¹ and 1370 cm⁻¹ .

  • Methyl Ester: Shows a singlet vibration at ~1435–1440 cm⁻¹ (

    
     deformation) and lacks the doublet splitting.
    
  • Ethyl Ester: Shows a complex pattern but typically lacks the distinct high-intensity doublet of the tert-butyl group.

References

  • Ali, Q. et al. (2011).[4] this compound.[4] Acta Crystallographica Section E. Link Source for crystal structure and synthesis confirmation.[4]

  • NIST Chemistry WebBook. (n.d.). IR Spectrum of 4-Nitrophenol. Link Authoritative source for precursor spectral data.

  • Thermo Fisher Scientific. (n.d.). tert-Butyl bromoacetate Product Specifications. Link Source for bromoacetate functional group verification.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. Standard reference for group frequency assignments (Ester/Nitro/Ether).

Sources

Mass spectrometry fragmentation pattern of Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Profiling: Tert-butyl 2-(4-nitrophenoxy)acetate vs. Alternative Protecting Groups

As a Senior Application Scientist, selecting the optimal protecting group for synthetic intermediates or prodrugs requires a deep understanding of their behavior under mass spectrometric (MS) conditions. For researchers developing quantitative LC-MS/MS assays, the fragmentation stability of a molecule directly dictates the sensitivity and specificity of the analytical method.

This guide objectively compares the collision-induced dissociation (CID) profile of This compound against its methyl and benzyl ester alternatives, providing the mechanistic causality and self-validating experimental protocols required for robust assay development.

Mechanistic Causality: The Physics of Tert-Butyl Ester Fragmentation

To optimize Multiple Reaction Monitoring (MRM) transitions, we must understand the thermodynamic drivers of fragmentation[1]. When this compound is subjected to Electrospray Ionization in positive mode (ESI+), it forms a stable precursor ion at m/z 254 [M+H]+ .

Unlike straight-chain alkyl esters, tert-butyl esters exhibit a highly specific, low-energy fragmentation pathway: the elimination of neutral isobutylene (56 Da)[2]. This heterolytic cleavage is thermodynamically driven by the stability of the transient tert-butyl cation and the formation of a stable protonated carboxylic acid intermediate (m/z 198)[3].

Following the loss of the tert-butyl group, the resulting 2-(4-nitrophenoxy)acetic acid undergoes secondary CID. The phenyl substituent and the ether linkage play indispensable roles in these subsequent rearrangements[4]. Cleavage of the ether bond yields a 4-nitrophenol fragment (m/z 140), while alternative pathways involve the loss of water to form an acylium ion (m/z 180)[5].

MS_Frag M Precursor Ion [M+H]+ m/z 254 A Intermediate Ion [M+H - 56]+ m/z 198 M->A - Isobutylene (56 Da) T Tert-butyl Cation m/z 57 M->T Heterolysis B Acylium Ion [M+H - 56 - 18]+ m/z 180 A->B - H2O (18 Da) C Phenolic Fragment [4-NP+H]+ m/z 140 A->C Ether Cleavage

Figure 1: ESI-MS/MS fragmentation pathway of this compound.

Comparative Performance Analysis

When designing an LC-MS/MS assay, the tert-butyl ester offers distinct advantages over methyl and benzyl alternatives. Benzyl esters are notoriously labile in ESI+, often forming a dominant tropylium cation (m/z 91) that suppresses core structural fragments. Methyl esters require higher collision energies, leading to non-specific fragmentation[3].

The tert-butyl group strikes an ideal balance: it provides a highly diagnostic, easily optimized neutral loss (-56 Da) that stands out against complex biological or synthetic matrix backgrounds.

Table 1: MS/MS Performance Comparison of 2-(4-nitrophenoxy)acetate Esters

Protecting GroupPrecursor Ion [M+H]+Primary Fragment (m/z)Neutral LossOptimal CE (eV)Diagnostic Specificity
Tert-butyl 254198Isobutylene (-56 Da)10 - 15High (Highly specific MRM)
Methyl 212180Methanol (-32 Da)20 - 25Medium (Requires higher CE)
Benzyl 28891Core Molecule (-197 Da)5 - 10Low (Tropylium ion dominates)

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in your quantitative data, the following self-validating protocol must be used to map the fragmentation pattern and select optimal MRM transitions.

Step-by-Step LC-ESI-MS/MS Optimization Workflow:

  • Sample Preparation & System Suitability: Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Spike in a stable-isotope-labeled internal standard (SIL-IS) at 0.5 µg/mL to validate ionization efficiency and control for matrix effects.

  • Precursor Ion Optimization (Infusion): Infuse the sample at 10 µL/min directly into the ESI source. Optimize the capillary voltage (typically 3.0–3.5 kV) and declustering potential/cone voltage to maximize the intact [M+H]+ m/z 254 peak. Critical check: Ensure the cone voltage is not so high that it induces in-source fragmentation (premature loss of the tert-butyl group).

  • Collision Energy (CE) Sweep: Isolate m/z 254 in Q1. Perform a product ion scan in Q3 while ramping the CE in the collision cell from 5 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • MRM Transition Selection: Map the abundance of product ions against the CE applied. Select the 254 → 198 transition as the primary quantifier (highest abundance, low noise) and the 254 → 140 transition as the qualifier for structural confirmation.

Protocol S1 1. Sample Prep 1 µg/mL in 50:50 ACN:H2O (0.1% FA) S2 2. ESI Optimization Infusion at 10 µL/min, Maximize m/z 254 S1->S2 S3 3. CE Sweep (5-50 eV) Map Neutral Losses & Product Ions S2->S3 S4 4. MRM Selection Quant: 254->198 | Qual: 254->140 S3->S4

Figure 2: Self-validating LC-MS/MS protocol for MRM transition optimization.

Conclusion & Recommendations

For researchers tracking 2-(4-nitrophenoxy)acetate derivatives, the tert-butyl ester is the superior protecting group for LC-MS/MS quantification. Its predictable, low-energy fragmentation pathway (-56 Da) allows for the design of highly sensitive MRM transitions that avoid the background noise commonly associated with methyl ester cleavage or the signal suppression caused by benzyl ester tropylium formation. Always utilize a CE sweep to empirically validate the 254 → 198 transition on your specific triple quadrupole instrument.

References

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. Rapid Communications in Mass Spectrometry. PubMed. Available at:[Link]

  • Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. PubMed. Available at: [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry. PubMed. Available at:[Link]

  • GCMS Section 6.14: Fragmentation of Esters. Whitman College. Available at:[Link]

  • What Factors Influence Fragmentation in Mass Spectrometry? GenTech Scientific. Available at:[Link]

Sources

Comprehensive Guide: Elemental Analysis for Tert-butyl 2-(4-nitrophenoxy)acetate Purity Verification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of Elemental Analysis (CHN) for Tert-butyl 2-(4-nitrophenoxy)acetate . It is designed for researchers requiring rigorous purity verification beyond standard chromatography.

Content Type: Publish Comparison Guide Compound: this compound (


)
Application:  Pharmaceutical Intermediate (Urease Inhibitors, PPAR Agonists)

Executive Summary: Why Elemental Analysis?

In the development of pharmaceutical intermediates like This compound , High-Performance Liquid Chromatography (HPLC) is often the default for purity checks. However, HPLC has a critical blind spot: it cannot detect inorganic salts (


, 

) or non-chromophores (water, inorganic moisture) that frequently contaminate this specific synthesis pathway.

Elemental Analysis (EA) serves as the "truth serum" for bulk material quality. While NMR confirms structure and HPLC quantifies organic impurities, EA is the only method that validates the bulk mass balance , ensuring that the weighed powder is indeed 100% organic material and not 5% salt or solvent.

This guide compares EA performance against HPLC and NMR, providing a self-validating protocol for interpreting CHN data specifically for the nitrophenoxy acetate scaffold.

Chemical Context & Theoretical Baseline[1]

To interpret the data, we must first establish the theoretical baseline. The compound is synthesized via the O-alkylation of 4-nitrophenol with tert-butyl bromoacetate.

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 253.25 g/mol [1]

  • Key Impurity Risks:

    • Inorganic Salts: Potassium bromide (

      
      ) and Potassium carbonate (
      
      
      
      ) from the alkylation step.
    • Solvents: Acetone (reaction solvent) or Hexane (recrystallization solvent).

    • Precursors: 4-Nitrophenol (high Nitrogen content).

Theoretical Composition Table
ElementCalculation LogicTheoretical % (w/w)
Carbon (C)

56.91%
Hydrogen (H)

5.97%
Nitrogen (N)

5.53%
Oxygen (O)

31.59%

Comparative Analysis: EA vs. Alternatives

Why perform EA when you have HPLC? The table below highlights the specific detection gaps EA fills for this compound.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) 1H NMR
Primary Metric Bulk Elemental CompositionChromatographic Purity (Area %)Molar/Structural Ratio
Inorganic Salt Detection Excellent (Values drop proportionally)Fail (Salts are invisible)Fail (Salts are invisible)
Water/Moisture Detection Good (High %H, Low %C)Fail (Unless KF titration used)Moderate (Distinct peak if not exchanging)
Isomer Differentiation Poor (Isomers have same %CHN)Excellent (Separates isomers)Excellent (Distinct shifts)
Sample Required 2–5 mg (Destructive)<1 mg (Recoverable)5–10 mg (Recoverable)
Decision Logic for Purity Verification

The following diagram illustrates where EA fits into the analytical workflow for this compound.

PurityWorkflow Start Crude Product (this compound) HPLC Step 1: HPLC Analysis Start->HPLC HPLC_Decision Organic Purity > 98%? HPLC->HPLC_Decision HPLC_Decision->Start No (Recrystallize) NMR Step 2: 1H NMR HPLC_Decision->NMR Yes NMR_Decision Structure Confirmed? NMR->NMR_Decision NMR_Decision->Start No (Wrong Product) EA Step 3: Elemental Analysis (CHN) NMR_Decision->EA Yes EA_Result Compare with Theory (C: 56.91, H: 5.97, N: 5.53) EA->EA_Result Pass PASS: High Purity (Ready for Bio-Assay) EA_Result->Pass Within ±0.4% Fail_Salt FAIL: Low C/H/N (Inorganic Salt Contamination) EA_Result->Fail_Salt All Values Low Fail_Solvent FAIL: High C/H (Trapped Solvent) EA_Result->Fail_Solvent Values Shifted

Caption: Analytical workflow prioritizing organic purity (HPLC) before bulk composition validation (EA).

Experimental Protocol: CHN Analysis

To ensure reproducibility and meet the


 journal standard (e.g., J. Org. Chem., ACS Central Science), follow this protocol.
Equipment & Conditions
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Temp:

    
     (Critical for complete oxidation of the nitrophenoxy ring).
    
  • Standard: Acetanilide (C=71.09, H=6.71, N=10.36) for K-factor calibration.

Step-by-Step Methodology
  • Sample Prep: Dry the sample of this compound in a vacuum desiccator over

    
     for 24 hours. This step is mandatory; the ester moiety can trap moisture.
    
  • Weighing: Weigh

    
     mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule hermetically to prevent atmospheric nitrogen interference.
    
  • Combustion: Inject sample + oxygen pulse. The nitro group requires sufficient oxygen flow to prevent char formation.

  • Reduction:

    
     gases are reduced to 
    
    
    
    over copper at
    
    
    .
  • Detection: TCD (Thermal Conductivity Detector) quantifies

    
    , 
    
    
    
    , and
    
    
    .

Data Interpretation & Troubleshooting

The following table presents simulated experimental data representing three common scenarios encountered during the development of this compound.

Scenario Comparison Table
Scenario% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Deviation from TheoryDiagnosis
Theoretical 56.91 5.97 5.53 0.00 Target
Sample A (Pure) 56.856.015.50

PASS. High purity suitable for biological assays.
Sample B (Wet) 55.106.255.35C

, H

FAIL. Water contamination (

). Needs drying.
Sample C (Salty) 54.055.655.25All

FAIL. Contaminated with inorganic salts (

). Needs aqueous wash.
Mechanism of Failure Analysis

Understanding why the numbers deviate is crucial for troubleshooting the synthesis.

FailureAnalysis Impurity_Water Impurity: Water (H2O) Effect_C_Down % Carbon Decreases Impurity_Water->Effect_C_Down Dilution Effect_H_Up % Hydrogen Increases Impurity_Water->Effect_H_Up Adds H Impurity_Salt Impurity: KBr / K2CO3 Effect_All_Down All % Decrease Proportionally Impurity_Salt->Effect_All_Down Non-combustible mass Impurity_Solvent Impurity: Hexane (C6H14) Impurity_Solvent->Effect_H_Up High H content Effect_C_Up % Carbon Increases Impurity_Solvent->Effect_C_Up High C content

Caption: Causal map linking common impurities in nitrophenoxy acetate synthesis to specific EA deviations.

Expert Insight: The "Salt Trap"

In the synthesis of this compound, the final step often involves washing with water to remove the potassium salts.

  • The Trap: If the organic layer is not dried thoroughly with

    
    before evaporation, micro-crystals of salt can precipitate within the solid product.
    
  • The EA Signal: If your HPLC shows 99.9% purity but your EA Carbon value is 54.0% (Theory 56.9%), you have roughly 5% inorganic salt contamination. HPLC cannot see this. This is the primary reason EA is mandatory for this class of compounds.

References

  • Crystal Structure & Synthesis: Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). This compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(2), o532.[2] [Link]

  • EA Standards: American Chemical Society. (2022).[3] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]

  • Compound Data: National Center for Biotechnology Information. (2026).[4][5] PubChem Compound Summary for CID 11235398. [Link]

Sources

A Tale of Two Esters: A Structural and Functional Comparison of Nitrophenoxy Esters and Phenylacetate Derivatives for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, the strategic selection of molecular tools is paramount to success. Among the myriad of functional groups available to the discerning scientist, esters play a pivotal role, often acting as key intermediates, probes for enzymatic activity, or bioreversible moieties in prodrug design. This guide provides an in-depth structural and functional comparison of two widely utilized classes of esters: nitrophenoxy esters and phenylacetate derivatives. By delving into their intrinsic chemical properties, reactivity, stability, and diverse applications, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their experimental designs.

At a Glance: Key Structural and Performance Differences

FeatureNitrophenoxy Esters (e.g., p-Nitrophenyl Acetate)Phenylacetate Derivatives (e.g., Phenyl Acetate)
Reactivity HighModerate
Leaving Group Ability Excellent (stabilized phenoxide)Good (phenoxide)
Primary Applications Activated esters for synthesis, enzyme substratesProdrugs, therapeutic agents, synthetic building blocks
Hydrolytic Stability Lower, pH-dependentHigher, more stable under neutral conditions
Ease of Monitoring Excellent (chromogenic leaving group)Requires chromatographic or indirect methods

The Decisive Factor: Unpacking the Electronic Effects

The fundamental differences in the performance of nitrophenoxy esters and phenylacetate derivatives can be traced back to the electronic nature of the aromatic ring. The presence of a nitro group, particularly at the para position of the phenyl ring in a nitrophenoxy ester, is the linchpin of its distinct reactivity.

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and mesomeric (-M) effects.[1] This electronic pull has two significant consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: By withdrawing electron density from the ester linkage, the nitro group renders the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.[2]

  • Stabilization of the Leaving Group: Upon cleavage of the ester bond, the resulting phenoxide ion is stabilized by the delocalization of the negative charge onto the nitro group through resonance. This enhanced stability makes the nitrophenoxide a superior leaving group compared to the unsubstituted phenoxide from a phenylacetate derivative.[3]

This interplay of electronic effects is the primary reason why p-nitrophenyl esters are often referred to as "activated esters."

Reactivity and Stability: A Double-Edged Sword

The heightened reactivity of nitrophenoxy esters is a desirable trait in many synthetic applications, but it comes at the cost of reduced stability, particularly in aqueous environments.

Hydrolysis Kinetics

The hydrolysis of esters can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. For nitrophenoxy esters, the rate of hydrolysis is significantly influenced by pH. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, and the reaction rate increases dramatically.[4][5] The hydrolysis of p-nitrophenyl acetate (pNPA) has been extensively studied and exhibits a characteristic U-shaped pH-rate profile, with contributions from both acid and base catalysis.[4]

Phenylacetate esters, lacking the activating nitro group, are generally more resistant to hydrolysis under neutral and mildly acidic conditions. While they still undergo base-catalyzed hydrolysis, the rates are considerably slower than those of their nitrophenoxy counterparts under identical conditions.

The following diagram illustrates the generalized mechanism for the base-catalyzed hydrolysis of these esters.

G cluster_0 Base-Catalyzed Ester Hydrolysis Ester Ester (Nitrophenoxy or Phenylacetate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH OH⁻ Product1 Carboxylate Tetrahedral->Product1 Elimination Product2 Phenoxide (Nitrophenoxide or Phenoxide) Tetrahedral->Product2

Caption: Generalized workflow for base-catalyzed ester hydrolysis.

Applications in the Laboratory and Beyond

The distinct properties of nitrophenoxy esters and phenylacetate derivatives have carved out specific niches for their use in scientific research and pharmaceutical development.

Nitrophenoxy Esters: The Workhorse of Bioconjugation and Enzyme Assays

The high reactivity of nitrophenoxy esters makes them excellent choices for acylating nucleophiles, a property that has been extensively exploited in several areas:

  • Peptide Synthesis: p-Nitrophenyl esters of amino acids are widely used as activated esters in both solution-phase and solid-phase peptide synthesis.[6][7][8] They react readily with the free amino group of a growing peptide chain to form a new peptide bond. While other activating agents exist, nitrophenyl esters offer a good balance of reactivity and stability for many applications.[9]

  • Enzyme Assays: The hydrolysis of p-nitrophenyl acetate (pNPA) and other p-nitrophenyl esters is a cornerstone of enzyme kinetics.[10] The release of the p-nitrophenoxide ion, which has a strong absorbance at 400-410 nm, provides a convenient and continuous spectrophotometric method for monitoring the activity of esterases and lipases.[11]

  • Bioconjugation: The ability to readily acylate primary amines makes nitrophenyl esters useful reagents for attaching molecules to proteins and other biomolecules.

Phenylacetate Derivatives: From Prodrugs to Therapeutics

The relative stability of the phenylacetate ester bond makes it well-suited for applications where controlled release or metabolic activation is desired:

  • Prodrug Design: Phenylacetate derivatives are frequently employed in prodrug strategies to improve the physicochemical and pharmacokinetic properties of a parent drug.[12][13] By masking a polar functional group, such as a hydroxyl or carboxyl group, with a phenylacetate moiety, the lipophilicity of the drug can be increased, enhancing its absorption and membrane permeability. Once absorbed, the ester is cleaved by endogenous esterases to release the active drug.

  • Therapeutic Agents: Certain phenylacetate derivatives have intrinsic therapeutic activity. For example, sodium phenylacetate is used as a nitrogen scavenger in the treatment of urea cycle disorders.[5] It is converted to phenylacetyl-CoA, which then combines with glutamine to form phenylacetylglutamine, a water-soluble compound that is readily excreted in the urine, providing an alternative pathway for nitrogen disposal.

Experimental Corner: Protocols for Synthesis and Analysis

To provide a practical context for this comparison, we present here detailed, step-by-step methodologies for the synthesis of a representative ester from each class and a protocol for comparing their hydrolytic stability.

Synthesis of p-Nitrophenyl Acetate

This protocol describes the synthesis of p-nitrophenyl acetate from p-nitrophenol and acetic anhydride.

Materials:

  • p-Nitrophenol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine p-nitrophenol and acetic anhydride.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture in a water bath at 50-60°C for 15-20 minutes.

  • Pour the warm reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the crude p-nitrophenyl acetate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitrophenyl acetate.

Synthesis of Phenylacetyl Chloride

Phenylacetyl chloride is a versatile precursor for the synthesis of various phenylacetate esters.[9]

Materials:

  • Phenylacetic acid

  • Thionyl chloride or oxalyl chloride[14]

  • Dry benzene (optional, as a solvent)

Procedure:

  • Place phenylacetic acid in a round-bottom flask equipped with a reflux condenser and a gas trap to absorb HCl gas.

  • Slowly add thionyl chloride (or oxalyl chloride) to the phenylacetic acid.

  • Gently warm the reaction mixture to initiate the reaction, which is evidenced by the evolution of gas (SO₂ and HCl or CO, CO₂ and HCl).

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

  • Distill the reaction mixture under reduced pressure to obtain pure phenylacetyl chloride.

G cluster_1 Synthesis of Phenylacetate Esters PA Phenylacetic Acid PAC Phenylacetyl Chloride PA->PAC SOCl2 SOCl₂ or (COCl)₂ PAE Phenylacetate Ester PAC->PAE Alcohol Alcohol (R-OH)

Caption: A common synthetic route to phenylacetate esters.

Comparative Analysis of Hydrolytic Stability by UV-Vis Spectrophotometry

This protocol allows for the direct comparison of the hydrolysis rates of p-nitrophenyl acetate and phenyl acetate under controlled pH conditions.

Materials:

  • p-Nitrophenyl acetate (pNPA) stock solution in a water-miscible organic solvent (e.g., acetonitrile or ethanol)

  • Phenyl acetate stock solution in the same organic solvent

  • A series of aqueous buffers of known pH (e.g., pH 4, 7, and 10)

  • UV-Vis spectrophotometer

Procedure:

  • For pNPA:

    • Set the spectrophotometer to measure absorbance at 400 nm.

    • Equilibrate a cuvette containing the buffer of interest to the desired temperature in the spectrophotometer's cell holder.

    • Initiate the reaction by adding a small aliquot of the pNPA stock solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at 400 nm over time.

    • The rate of increase in absorbance is proportional to the rate of hydrolysis.[4]

  • For Phenyl Acetate:

    • Since neither phenyl acetate nor its hydrolysis products (phenol and acetic acid) have a strong absorbance in the visible region that changes significantly with hydrolysis, direct spectrophotometric monitoring is challenging.

    • An indirect method or a chromatographic method like HPLC would be required to monitor the disappearance of the starting material or the appearance of the product.

Comparative Stability Analysis by HPLC

This protocol provides a robust method for comparing the stability of both ester types under various stress conditions.[14][15]

Materials:

  • Stock solutions of the nitrophenoxy ester and phenylacetate derivative in a suitable solvent.

  • Aqueous solutions for stress testing: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water or buffer).

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

Procedure:

  • Develop an HPLC method capable of separating the ester from its potential degradation products.

  • For each ester, set up separate reactions in acidic, basic, and neutral solutions at a controlled temperature.

  • At various time points, withdraw an aliquot from each reaction, quench the reaction if necessary (e.g., by neutralizing the acid or base), and dilute with the HPLC mobile phase.

  • Inject the samples into the HPLC system and quantify the amount of remaining ester by measuring the peak area.

  • Plot the concentration of the ester as a function of time for each condition to determine the rate of degradation.

G cluster_2 HPLC Stability Assay Workflow Start Prepare Ester Solutions Stress Incubate under Stress Conditions (Acid, Base, Neutral) Start->Stress Sample Sample at Time Points Stress->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot Concentration vs. Time Analyze->Data

Caption: Workflow for comparing ester stability using HPLC.

Conclusion: Making the Right Choice for Your Research

The choice between a nitrophenoxy ester and a phenylacetate derivative is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

  • Choose a nitrophenoxy ester when:

    • High reactivity is required for efficient acylation, such as in peptide synthesis or bioconjugation.

    • A colorimetric readout is desired for monitoring a reaction, as in enzyme assays.

  • Choose a phenylacetate derivative when:

    • Greater stability is needed, for example, in a prodrug that must survive the conditions of the gastrointestinal tract.

    • The molecule itself is the therapeutic agent, as in the case of ammonia scavengers.

    • A less reactive ester is required for a particular synthetic transformation.

By understanding the fundamental principles that govern the behavior of these two classes of esters, researchers and drug developers can harness their unique properties to advance their scientific endeavors with greater precision and efficiency.

References

  • Voet, D., & Voet, J. G. (2011). Biochemistry (4th ed.). John Wiley & Sons.
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 926-933. [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]

  • Request PDF. (n.d.). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). PHENYLACETATE. [Link]

  • Karlsson, S., Lindeberg, G., & Ragnarsson, U. (1970). Reactivity of p-Nitrophenyl Esters in Solid Phase Peptide Synthesis. Acta Chemica Scandinavica, 24, 337. [Link]

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. (2025). IRE Journals. [Link]

  • Merrifield, R. B. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

  • Ibrahimova, M. J., et al. (2026). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil Refining. [Link]

  • Google Patents. (n.d.).
  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2496. [Link]

  • Ibrahimova, M. J., et al. (2026). SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. Processes of Petrochemistry and Oil Refining. [Link]

  • Photoswitchable Active Esters for the Control of Amide Bond Formation with Light. (2025). JACS Au. [Link]

  • ResearchGate. (n.d.). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 445-452. [Link]

  • ResearchGate. (n.d.). Synthesis of propyl phenylacetate (1). [Link]

  • R Discovery. (n.d.). Synthesis of peptides by aminolysis of nitrophenyl esters. [Link]

  • PubMed. (n.d.). O-nitrophenyl esters in solid phase peptide synthesis. [Link]

  • Processes of Petrochemistry and Oil Refining. (n.d.). View of SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The rates of hydrolysis of phenyl acetate (PA), p-nitrophenyl acetate... [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Drew University College of Liberal Arts. (n.d.). Effect of Ca2+ ions on the hydrolysis of phenyl esters and anilides, p-nitrophenyl aceta. [Link]

  • Schmitz, J. F., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100557. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Chemical Science. (n.d.). RSC Publishing. [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

  • Jetir.Org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]

Sources

A Researcher's Guide to Sourcing and Verifying Tert-butyl 2-(4-nitrophenoxy)acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug discovery and development, the integrity of a reference standard is the bedrock of reproducible and reliable data. Tert-butyl 2-(4-nitrophenoxy)acetate (C₁₂H₁₅NO₅), a compound noted for its potential as a urease enzyme inhibitor, presents a unique sourcing challenge that underscores the necessity of rigorous analytical verification.[1] This guide provides a comprehensive strategy for obtaining and, most critically, validating this specific chemical entity.

A significant pitfall in sourcing this compound is its structural similarity to the more commercially available Tert-butyl 2-(4-nitrophenyl)acetate (C₁₂H₁₅NO₄). The distinction lies in a crucial ether oxygen atom, which fundamentally alters the molecule's chemical properties. This guide will first compare the available commercial options for the incorrect, yet similarly named, compound to highlight the sourcing discrepancy, and then provide a robust framework for the synthesis and in-house validation of the correct molecule.

Part 1: The Sourcing Conundrum - Phenoxy vs. Phenyl

Diagram 1: Structural Distinction

Caption: Critical structural difference between the target compound and its common commercial alternative.

Comparative Table of Commercially Available Incorrect Alternative

The following table summarizes offerings for the structurally different, but similarly named, Tert-butyl 2-(4-nitrophenyl)acetate (CAS: 29704-38-9), which researchers may encounter.

SupplierProduct NamePurity SpecificationAnalytical Method
Sigma-Aldrich (Merck) tert-Butyl 2-(4-nitrophenyl)acetate96%Not specified
ChemScene LLC (via Sigma) tert-Butyl 2-(4-nitrophenyl)acetate98%Not specified
AK Scientific, Inc. tert-Butyl 2-(4-nitrophenyl)acetate98%GC[2]
Advanced ChemBlocks tert-Butyl 2-(4-nitrophenyl)acetate95.00%Not specified[3]

This comparison highlights a critical issue: a true reference standard for this compound is not a standard stock item. Therefore, researchers have two viable paths: custom synthesis by a specialized vendor or in-house synthesis following established literature protocols.

Part 2: The Practical Path Forward: In-House Synthesis and Verification

Given the sourcing ambiguity, the most scientifically sound approach is to synthesize the compound in-house, which provides full control over the material's purity and identity. A straightforward synthesis has been reported, involving the reaction of 4-nitrophenol with t-butyl bromoacetate in the presence of potassium carbonate in an acetone solvent.[1]

Regardless of whether the material is synthesized in-house or by a custom synthesis provider, it must be rigorously analyzed to qualify it as a reference standard. The following sections provide the necessary, self-validating experimental protocols.

Diagram 2: Workflow for Sourcing and Qualification

start Define Requirement: This compound sourcing Sourcing Strategy start->sourcing synthesis In-House or Custom Synthesis sourcing->synthesis No off-the-shelf standard found verification Analytical Verification (Qualify as Reference Standard) synthesis->verification hplc Purity Assessment (HPLC) verification->hplc nmr Identity Confirmation (¹H & ¹³C NMR) verification->nmr ms Molecular Weight Verification (MS) verification->ms qualified Qualified Reference Standard hplc->qualified nmr->qualified ms->qualified

Caption: Overall strategy for obtaining and qualifying a reference standard.

Part 3: Experimental Protocols for In-House Verification

These protocols are designed to form a self-validating system for confirming the identity and purity of synthesized this compound.

A. Identity Confirmation: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.

Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a ≥400 MHz spectrometer.[4]

    • Expected Signals:

      • ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

      • ~4.6 ppm (singlet, 2H): The two protons of the methylene group (-O-CH₂-C=O).

      • ~7.0 ppm (doublet, 2H): The two aromatic protons ortho to the ether linkage.

      • ~8.2 ppm (doublet, 2H): The two aromatic protons ortho to the nitro group.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Eight distinct signals are expected for the eight chemically non-equivalent carbon atoms in the molecule. Predicted chemical shifts are approximately: 28 ppm (tert-butyl CH₃), 66 ppm (-O-CH₂-), 83 ppm (tert-butyl quaternary C), 115 ppm (aromatic CH ortho to ether), 126 ppm (aromatic CH ortho to nitro), 142 ppm (aromatic C-NO₂), 163 ppm (aromatic C-O), and 167 ppm (ester C=O).[4]

Causality: The distinct chemical shifts, integration values (for ¹H), and multiplicities provide a unique fingerprint of the molecule's structure. Confirming all expected signals provides high confidence in the compound's identity.

Diagram 3: NMR Identity Confirmation Workflow

prep Sample Preparation ~10 mg in 0.7 mL CDCl₃ acquire Acquire Spectra (≥400 MHz Spectrometer) prep->acquire proton ¹H NMR Spectrum acquire->proton carbon ¹³C NMR Spectrum acquire->carbon analyze Spectral Analysis proton->analyze carbon->analyze confirm Structure Confirmed analyze->confirm Signals match expected structure

Caption: Workflow for structural confirmation using NMR spectroscopy.

B. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying the purity of the compound, leveraging the strong UV absorbance of the nitrophenyl group.[5]

Protocol:

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio. The exact ratio may require minor optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (due to the 4-nitrophenoxy chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~10 mg of the compound and dissolving it in 10 mL of the mobile phase (concentration ~1 mg/mL).

    • Prepare a working solution by diluting the stock solution 1:10 with the mobile phase (~100 µg/mL).

  • Analysis and Calculation:

    • Inject the working solution.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

    • Purity % = (Area of Main Peak / Total Area of All Peaks) x 100

Causality: The C18 stationary phase effectively retains the moderately polar analyte, while the acetonitrile/water mobile phase allows for its elution. This method separates the target compound from potential impurities (e.g., unreacted 4-nitrophenol or hydrolysis products), allowing for accurate purity determination.

C. Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the compound's molecular weight, complementing the structural data from NMR.

Protocol:

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is ideal.

  • Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) further with methanol or acetonitrile to a final concentration of ~1-10 µg/mL.

  • Analysis: Infuse the sample into the ESI source in positive ion mode.

  • Expected Ions: The molecular weight of this compound is 253.25 g/mol .[1]

    • [M+H]⁺: 254.10 m/z

    • [M+Na]⁺: 276.08 m/z

    • [M+K]⁺: 292.06 m/z

Causality: Detecting the correct mass-to-charge ratio for the molecular ion adducts confirms that the synthesized compound has the correct elemental composition and, therefore, the correct molecular weight.

Conclusion and Recommendations

Sourcing a reference standard for this compound is not a straightforward procurement exercise. The prevalence of the structurally distinct Tert-butyl 2-(4-nitrophenyl)acetate in commercial catalogs necessitates a heightened level of diligence from the researcher.

The most reliable strategy is to pursue either custom or in-house synthesis, followed by a mandatory and rigorous three-pronged analytical verification using NMR, HPLC, and MS. This approach ensures that the material used in subsequent experiments is of known identity, purity, and integrity, thereby safeguarding the validity of the resulting scientific data. By adopting these self-validating protocols, researchers can establish an authoritative and trustworthy in-house reference standard.

References

  • Ali, Q., Anis, I., Shah, M. R., & Ng, S. W. (2011). tert-Butyl 2-(4-nitro-phen-oxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o532. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Tert-butyl 2-(4-nitrophenoxy)acetate

[1][2][3][4][5][6]

Executive Summary

Tert-butyl 2-(4-nitrophenoxy)acetate (CAS: 29704-38-9) is a nitro-aromatic ester used primarily as an intermediate in organic synthesis.[1] Proper disposal requires strict adherence to hazardous chemical waste protocols.[1][2] It must never be disposed of in municipal trash or sanitary sewers due to the toxicity of its hydrolysis product (4-nitrophenol) and potential environmental persistence.

Immediate Action Required:

  • Classification: Hazardous Organic Waste (Non-Halogenated).[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Key Hazard: Irritant; Potential formation of toxic 4-nitrophenol upon hydrolysis; Combustible.[1]

Chemical Profile & Hazards

Understanding the chemical structure is vital for predicting stability and reactivity during waste storage.

ParameterData
Chemical Name This compound
CAS Number 29704-38-9
Molecular Formula C₁₂H₁₅NO₄
Physical State Solid (White to pale yellow crystalline powder)
Solubility Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate)
Reactivity Hydrolyzes in strong acids/bases to release 4-nitrophenol (Toxic).[1]
Incompatibilities Strong oxidizers, strong acids, strong bases, reducing agents.[1]
Structural Hazard Analysis

The molecule contains two distinct functional groups that dictate its disposal logic:

  • Nitro Group (-NO₂): While generally stable in this ester form, nitro-aromatics can be energetic.[1] Avoid heating waste containers or mixing with reducing agents.[1]

  • Tert-butyl Ester: Susceptible to acid/base hydrolysis.[1] If the waste stream becomes acidic or basic, the ester cleaves, releasing 4-nitrophenol, which is significantly more toxic and stains surfaces yellow.[1]

Pre-Disposal Handling & Segregation

Objective: Prevent accidental reactions in the waste container and ensure acceptance by the waste contractor.

Segregation Rules
  • Do Not Mix With: Oxidizers (e.g., Peroxides, Nitric Acid), Strong Bases (e.g., Sodium Hydroxide), or Reducing Agents.[1]

  • Compatible Streams: Can be commingled with other Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Ethyl Acetate) unless the facility requires solids to be segregated from liquids.[1]

Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Liquid Waste: HDPE carboys or safety cans.

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name listed clearly. Do not use vague terms like "Organic Waste" without listing components.

Disposal Workflows (Step-by-Step)

Visual Guide: Disposal Decision Tree

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, contaminated gloves, wipes)StateCheck->SolidSolid/DebrisLiquidLiquid Waste(Mother liquors, reaction mixtures)StateCheck->LiquidSolutionSolidContainerContainer: Wide-mouth HDPE or Amber GlassSolid->SolidContainerLiquidContainerContainer: Solvent Carboy (HDPE/Glass)*Verify Solvent Compatibility*Liquid->LiquidContainerSegregationSegregation Check:Isolate from Oxidizers & Strong BasesSolidContainer->SegregationLiquidContainer->SegregationLabelingLabeling:'Hazardous Waste'List: this compoundSegregation->LabelingFinalFinal Disposal:High-Temp Incineration(Licensed Contractor)Labeling->Final

Caption: Logical workflow for segregating and packaging this compound waste based on physical state.

Scenario A: Solid Waste (Pure Substance or Spill Debris)[2]
  • PPE Required: Nitrile gloves, safety goggles, lab coat.[1][3] Use a dust mask or fume hood if powder is fine.[1]

  • Collection: Sweep up spilled solid gently to avoid creating dust.[1] Place in a wide-mouth HDPE jar .

  • Contaminated Items: Add contaminated weigh boats, paper towels, and gloves to the same solid waste container.

  • Labeling: Affix a hazardous waste label. List "this compound" and "Solid Debris".[1]

  • Storage: Store in a satellite accumulation area (SAA) away from heat and direct sunlight until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)[1][2]
  • Solvent Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform mixtures in non-fluorinated plastic if storage is long-term, though HDPE is generally fine for short-term).[1]

  • pH Check: If the reaction mixture was acidic or basic, neutralize it to pH 6-8 before adding to the organic waste container. This prevents the hydrolysis of the ester and the release of toxic 4-nitrophenol fumes or residues inside the drum.

  • Transfer: Pour into the "Non-Halogenated Organic" waste carboy. Use a funnel to prevent spills.[1]

  • Documentation: Log the approximate amount of this compound added to the carboy on the waste log sheet.

Emergency Response: Spills

Minor Spill (< 10g):

  • Isolate: Alert nearby personnel.

  • Protect: Wear standard PPE.

  • Contain: Cover with wet paper towels (to prevent dust) or an inert absorbent (vermiculite/sand).[1]

  • Clean: Scoop into a waste bag/jar. Clean the surface with soap and water.[3][4][5] Note: If the surface turns yellow, 4-nitrophenol has formed; repeat cleaning with a mild basic solution (like sodium bicarbonate) followed by water.[1]

  • Dispose: Label as hazardous solid waste.

Major Spill (> 10g or outside fume hood):

  • Evacuate: Leave the area immediately.

  • Ventilate: If safe, ensure fume hoods are running.

  • Contact: Call EHS (Environmental Health & Safety) or emergency services.[1]

Regulatory Compliance (US/EU Context)

  • US (RCRA): This compound is not specifically listed (P or U list) but is regulated as a characteristic hazardous waste if it exhibits ignitability (D001) or toxicity.[1] It is generally managed as Non-Halogenated Organic Waste .[1]

  • EU (REACH): Dispose of as hazardous waste in accordance with Directive 2008/98/EC.[1] Assignment of Waste Key (EWC) depends on the industry, but typically falls under 16 05 06 * (laboratory chemicals consisting of or containing dangerous substances).[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Tert-butyl 2-(4-nitrophenyl)acetate. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Nitrophenyl acetate (Analogous Hazard Data). Link

  • University of Cambridge. (2025).[1] Disposal of Chemical Waste - Safety Office Guidelines. Link

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Link

Personal protective equipment for handling Tert-butyl 2-(4-nitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Risk Profile & Hazard Analysis

Compound: Tert-butyl 2-(4-nitrophenoxy)acetate Chemical Class: Nitrophenoxy ester / Carboxylic acid derivative Primary Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer, Low-Grade Acute Toxicity (Oral/Dermal).

The "Senior Scientist" Assessment: While generic Safety Data Sheets (SDS) often default to "Warning - Irritant," the structural combination of a nitro-aromatic ring and a lipophilic tert-butyl ester necessitates a higher tier of caution than standard salts.

  • Enhanced Absorption: The tert-butyl group significantly increases lipophilicity compared to the free acid, facilitating faster dermal absorption.

  • Hydrolysis Risk: In the presence of moisture or metabolic enzymes, this compound can hydrolyze to 4-nitrophenol (a known toxin and methemoglobinemia inducer) and tert-butyl alcohol.

  • Physical State: Typically a solid powder. Electrostatic charging during weighing is a critical, often overlooked risk that can lead to aerosolization and inhalation.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on permeation kinetics, not just material thickness.

A. Hand Protection Strategy

Standard Nitrile is insufficient for prolonged contact. Esters can degrade nitrile rubber, and nitro-aromatics can permeate rapidly.

Exposure ScenarioPrimary GloveSecondary Layer (Under)Action Threshold
Incidental Contact (Weighing <100mg)Nitrile (min 5 mil) (e.g., Ansell TouchNTuff)NoneChange immediately upon splash.
Preparative Scale (Synthesis/Workup)Double Nitrile Outer: 8 mil, Inner: 4 milColored Indicator Glove (Visualizes breaches)Change outer glove every 30 mins or upon contact.
Spill Cleanup / Stock Solution Laminate / Barrier (e.g., Silver Shield / Silvershield)Nitrile (for dexterity)MANDATORY for spills >10mL.
B. Ocular & Respiratory Defense[1]
  • Eyes: Chemical Splash Goggles (indirect vented) are required. Safety glasses with side shields are insufficient for handling fine powders of nitro-compounds due to the risk of dust migration behind the lens.

  • Respiratory:

    • Primary Control: All handling must occur within a certified Chemical Fume Hood.

    • Secondary (If Hood Unavailable/Spill): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against the ester moiety; the P100 captures the particulate.

C. Body Protection[2][3][4]
  • Standard: Cotton-blend lab coat (buttoned to throat).

  • Enhanced: For synthesis scales >5g, wear a Tyvek® sleeve protector or chemically resistant apron to prevent sleeve contamination, which is a common route of unseen exposure.

Operational Workflow & Logic

This protocol minimizes static generation and aerosolization.

Step 1: Pre-Operational Check
  • Verify Ventilation: Fume hood face velocity must be 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Organic esters in dry powder form are highly static-prone; "flying" powder is a major inhalation risk.

Step 2: Weighing & Solubilization
  • The "Boat" Technique: Do not weigh directly into a flask. Use an anti-static weighing boat.

  • Solvent Addition: Add solvent (e.g., DCM, Ethyl Acetate) slowly down the side of the vessel to avoid displacing air rapidly, which puffs powder out.

  • Immediate Sealing: Once in solution, the vapor pressure of the solvent becomes the driver for exposure. Cap immediately.

Step 3: Decontamination & Waste
  • Solids: Wipe balance area with a solvent-dampened Kimwipe (Acetone/Ethanol).

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Glassware: Rinse with acetone inside the hood before moving to the communal wash area.

Visualized Handling Lifecycle

The following diagram illustrates the critical decision nodes for safe handling.

SafeHandling Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Weighing Liquid Solution / Oil CheckState->Liquid Pipetting/Workup Control_Solid Control: Anti-Static Gun + N95/P100 Backup Solid->Control_Solid High Static Risk Control_Liquid Control: Double Nitrile + Fume Hood Liquid->Control_Liquid Permeation Risk Action Perform Experiment Control_Solid->Action Control_Liquid->Action Waste Disposal: Segregate Organic Stream Action->Waste Post-Exp Clean

Figure 1: Decision logic for PPE and Engineering Controls based on physical state.

Emergency Response Plan

IncidentImmediate ActionSecondary Action
Skin Contact Flush for 15 mins. Do not use solvent to wash skin (increases absorption). Use soap/water.[1][2][3][4]Monitor for signs of cyanosis (blue lips/nails) indicating methemoglobinemia.
Eye Contact Irrigate for 15 mins. Hold eyelids open.Seek ophthalmological evaluation immediately.
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop into hazardous waste; wipe area with acetone.
Spill (Liquid) Absorb with vermiculite or spill pads.Ventilate area; wait 15 mins before re-entry if outside hood.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Compound Summary: 4-Nitrophenyl acetate (Structural Analog for Toxicity Read-Across). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.